molecular formula C6H6N4O4 B15069911 3,6-diaminopyrazine-2,5-dicarboxylic Acid

3,6-diaminopyrazine-2,5-dicarboxylic Acid

Cat. No.: B15069911
M. Wt: 198.14 g/mol
InChI Key: VELGYJCKWFALBF-UHFFFAOYSA-N
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Description

3,6-diaminopyrazine-2,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H6N4O4 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

3,6-diaminopyrazine-2,5-dicarboxylic acid

InChI

InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14)

InChI Key

VELGYJCKWFALBF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,6-diaminopyrazine-2,5-dicarboxylic acid (CAS 203798-34-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-diaminopyrazine-2,5-dicarboxylic acid (DAPDC) is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its pyrazine core, substituted with both amino and carboxylic acid groups, makes it an attractive building block for the synthesis of novel molecular entities. The strategic placement of these functional groups allows for diverse chemical modifications and the formation of complex supramolecular structures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of DAPDC, serving as a valuable resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in various scientific domains. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 203798-34-9[1]
Molecular Formula C₆H₆N₄O₄[1]
Molecular Weight 198.14 g/mol [1]
IUPAC Name This compound[1]
SMILES C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O[1]
Purity Typically available at ≥95%
Storage Conditions 2-8 °C, protected from light
Computed XLogP3 -0.1[1]
Topological Polar Surface Area 152 Ų[1]

Synthesis and Purification

A documented method for the synthesis of this compound involves the hydrolysis of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone under basic conditions[5].

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, a slurry of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone (1 equivalent) is prepared in water.

  • Addition of Base: An aqueous solution of sodium hydroxide is added to the slurry.

  • Heating: The reaction mixture is heated to 180 °C and maintained at this temperature for 5 hours.

  • Precipitation and Isolation: Upon cooling, a needle-like solid precipitates from the reaction mixture. The solid is collected by filtration.

  • Washing and Drying: The collected solid is washed with 1N hydrochloric acid and then dried to yield this compound.

This procedure has been reported to produce the target compound with a purity of 99% and a yield of 80%[5].

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start Pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone react NaOH (aq) 180 °C, 5 h start->react cool Cooling react->cool filter1 Filtration cool->filter1 wash Wash with 1N HCl filter1->wash dry Drying wash->dry product This compound dry->product

Sources

chemical structure of 3,6-diaminopyrazine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of modern chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks. This compound is one such molecule. At its core, it features a pyrazine ring—a nitrogen-containing aromatic heterocycle—symmetrically substituted with both electron-donating amino groups and electron-withdrawing carboxylic acid groups. This unique electronic and structural arrangement imparts a rich chemical character, making it a molecule of significant interest for researchers in materials science and drug discovery.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental chemical structure to a detailed synthesis protocol and its applications. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers and drug development professionals to fully leverage the potential of this compound.

Chemical Structure and Physicochemical Properties

The functionality and application of any chemical compound are direct consequences of its structure. This compound is defined by a highly functionalized and symmetrical aromatic core.

1.1 Molecular Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 203798-34-9[1][2][3]

  • Molecular Formula: C₆H₆N₄O₄[1][3]

  • Molecular Weight: 198.14 g/mol [1][3]

1.2 Structural Analysis

The molecule's architecture consists of:

  • A central, planar pyrazine ring, which confers aromatic stability.

  • Two amino (-NH₂) groups at the C3 and C6 positions. These basic groups act as hydrogen bond donors and potential coordination sites.

  • Two carboxylic acid (-COOH) groups at the C2 and C5 positions. These acidic groups are strong hydrogen bond donors and acceptors and are the primary sites for forming salts, esters, amides, and coordinating with metal ions.

This juxtaposition of acidic and basic functional groups on a rigid aromatic platform is the key to its utility. The amino groups donate electron density into the pyrazine ring, while the carboxylic acid groups withdraw electron density. This electronic push-pull system influences the molecule's reactivity and spectroscopic properties. Furthermore, the capacity for extensive hydrogen bonding governs its physical properties, such as its high melting point and solubility profile.

Diagram: 2D Chemical Structure

Synthesis_Workflow Start Start Material: Pyrimido[4,5-g]pteridine- tetraone Reaction Reaction Conditions: Heat to 180°C for 5h Start->Reaction Reagents Reagents: NaOH (aq), H₂O Reagents->Reaction Cool Cool to Room Temp Reaction->Cool Precipitate Forms Filter Filter Mixture Cool->Filter Wash Wash with 1N HCl Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: 3,6-diaminopyrazine- 2,5-dicarboxylic acid Dry->Product

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable component in several areas of advanced chemical research.

3.1 Primary Application: Ligand for Metal-Organic Frameworks (MOFs)

The most prominent application is as an organic linker or ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The suitability of this molecule stems directly from its structure:

  • Multiple Coordination Sites: It possesses six potential coordination sites—the two nitrogen atoms of the pyrazine ring and the four oxygen atoms of the two carboxylate groups. This allows it to bind to multiple metal centers simultaneously.

  • Rigidity and Geometry: The rigid, planar nature of the pyrazine core ensures that the resulting frameworks have predictable and well-defined structures.

  • Functionality: The amino groups provide additional functionality within the pores of the MOF, which can be used for post-synthetic modification or to impart specific properties like selective gas adsorption or catalysis.

Pyrazine-based compounds are of significant interest in medicinal and materials chemistry due to their unique combination of aromatic properties and polar heteroatoms. [4] 3.2 Potential in Drug Development and Medicinal Chemistry

While this specific molecule is not an active drug, its core scaffold is highly relevant to drug design. Pyrazine derivatives are found in numerous FDA-approved drugs. The related compound, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, is a known impurity of the diuretic Amiloride and its derivatives have been extensively researched as blockers of the epithelial sodium channel (ENaC), a target for treating airway diseases like cystic fibrosis. [5] The presence of dicarboxylic acid functional groups is also noteworthy. Dicarboxylic acids are a class of compounds with diverse biological activities. For example, azelaic acid, a naturally occurring saturated dicarboxylic acid, is used in dermatology for its anti-inflammatory, anti-infective, and anti-keratinizing properties in the treatment of acne and rosacea. [6][7][8]This highlights the potential for dicarboxylic acid-containing heterocyclic molecules to interact with biological targets.

Diagram: Structure-Application Relationship

App_Logic cluster_0 Molecular Features cluster_1 Resulting Properties cluster_2 Primary Application Rigid_Planar Rigid Planar Core Predictable_Geo Predictable Geometry Rigid_Planar->Predictable_Geo Multi_Coord Multiple Coordination Sites (N, O atoms) Strong_Binding Strong Metal Binding Multi_Coord->Strong_Binding H_Bonding H-Bonding Groups (-NH₂, -COOH) Framework_Assembly Supramolecular Assembly H_Bonding->Framework_Assembly MOF_Ligand MOF Ligand Predictable_Geo->MOF_Ligand Strong_Binding->MOF_Ligand Framework_Assembly->MOF_Ligand

Caption: Logic flow from molecular features to primary application.

Conclusion and Future Outlook

This compound is a symmetrically functionalized heterocyclic compound with a well-defined structure and robust synthesis. Its combination of a rigid aromatic core with multiple hydrogen-bonding and metal-coordinating sites makes it an exemplary building block, particularly in the field of materials chemistry for the design of novel Metal-Organic Frameworks.

While its direct pharmacological applications are not yet established, the pyrazine-dicarboxylic acid scaffold remains a privileged structure in medicinal chemistry. Future research efforts could profitably focus on the synthesis of derivatives—such as amides, esters, or more complex conjugates—to explore their potential as targeted therapeutic agents, leveraging the established biological relevance of the pyrazine core.

References

  • This compound . PubChem, National Center for Biotechnology Information. Available from: [Link].

  • Diaminopyrazine-2,5-dicarboxylic acid . Chemspace. Available from: [Link].

  • 3,5-Diamino-6-chloropyrazine-2-carboxylic acid . Inxight Drugs, National Center for Advancing Translational Sciences. Available from: [Link].

  • US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. Google Patents.
  • Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application . Journal of Drugs in Dermatology. Available from: [Link].

  • The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications . Termedia. Available from: [Link].

  • Azelaic acid: Mechanisms of Action and Clinical Applications . Dove Medical Press. Available from: [Link].

  • A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound . ResearchGate. Available from: [Link].

Sources

An In-Depth Technical Guide to 3,6-Diaminopyrazine-2,5-dicarboxylic Acid: A Versatile Building Block for Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of materials science is continually driven by the pursuit of novel building blocks that enable the design and synthesis of materials with tailored properties and functionalities. Among these, organic linkers for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are of paramount importance. This technical guide focuses on a particularly promising, yet underexplored, building block: 3,6-diaminopyrazine-2,5-dicarboxylic acid. Its unique electronic and structural features, arising from the electron-deficient pyrazine core functionalized with both amino and carboxylic acid groups, offer exciting opportunities for creating robust, functional materials for a range of applications, from gas storage and separation to catalysis and luminescence-based sensing. This document serves as a comprehensive resource for researchers and professionals, providing a deep dive into the nomenclature, synthesis, characterization, and application of this versatile molecule.

Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is the foundation of scientific communication. This section provides a comprehensive overview of the various names and identifiers for the core topic of this guide.

The systematically correct IUPAC name for the compound is This compound [1]. However, in scientific literature and chemical supplier catalogs, it is often referred to by a variety of synonyms. Understanding these is crucial for effective literature searches and procurement.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[1]
CAS Number 203798-34-9ChemShuttle[2]
Molecular Formula C₆H₆N₄O₄PubChem[1]
Molecular Weight 198.14 g/mol PubChem[1]
Common Synonyms 2,5-diamino-3,6-dicarboxypyrazineGeneral Usage
diaminopyrazine-2,5-dicarboxylic acidPubChem[1]

It is important to note that while the user's initial query used "2,5-diamino-3,6-dicarboxypyrazine," the IUPAC numbering convention for the pyrazine ring dictates that the nitrogen atoms are at positions 1 and 4. Therefore, the correct numbering of the substituents leads to the IUPAC name this compound. For the remainder of this guide, the correct IUPAC name and its common abbreviation, dpdca , will be used.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The availability of a reliable and scalable synthesis is a prerequisite for the widespread use of any molecular building block. This section details a known synthetic protocol for dpdca and discusses the key characterization techniques to verify its purity and structure.

Synthesis Protocol

Disclaimer: The following protocol is a generalized procedure and may require optimization.

Step-by-Step Methodology:

  • Precursor Preparation: The synthesis begins with a suitable precursor, such as a pyrimido[4,5-g]pteridine-tetraone derivative. The choice of starting material is critical and will dictate the substitution pattern of the final product.

  • Hydrolysis: The precursor is subjected to strong basic hydrolysis. A mixture of sodium hydroxide and lithium hydroxide in water is a common reagent for this transformation.

  • Reaction Conditions: The reaction mixture is typically heated to elevated temperatures (e.g., 180 °C) in a sealed vessel to drive the reaction to completion. The reaction time can vary but is often in the range of several hours.

  • Work-up and Purification: Upon cooling, the desired product, this compound, precipitates from the reaction mixture. The solid is collected by filtration, washed with a dilute acid (e.g., 1N HCl) to neutralize any remaining base and remove impurities, and subsequently dried.

Causality Behind Experimental Choices:

  • Strong Base: The use of a strong base is essential to hydrolyze the multiple amide and imide bonds within the complex heterocyclic precursor.

  • High Temperature: The elevated temperature provides the necessary activation energy to overcome the kinetic barriers of the hydrolysis reactions.

  • Acid Wash: The final wash with a dilute acid serves to protonate the carboxylate groups, rendering the product less soluble in the aqueous medium and aiding in its isolation. It also removes any residual basic impurities.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized dpdca. The following techniques are indispensable:

Table 2: Key Characterization Data for this compound

Technique Expected Observations Interpretation
¹H NMR Signals corresponding to the amine protons and the acidic protons of the carboxylic acids. Due to the symmetry of the molecule, only one set of signals for each type of proton is expected. The chemical shifts will be influenced by the solvent and concentration.Confirms the presence of the key functional groups and the overall symmetry of the molecule.
¹³C NMR Resonances for the pyrazine ring carbons and the carboxyl carbons. The chemical shifts will indicate the electronic environment of each carbon atom.Provides information about the carbon skeleton of the molecule.
FT-IR Broad O-H stretch from the carboxylic acids (around 2500-3300 cm⁻¹), N-H stretching vibrations from the amino groups (around 3200-3400 cm⁻¹), a strong C=O stretch from the carboxylic acids (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazine ring.Confirms the presence of the carboxylic acid and amino functional groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₄O₄).Confirms the molecular weight and elemental composition.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values.Verifies the elemental composition and purity of the compound.

Applications in the Design of Porous Materials

The true value of a building block lies in its ability to be incorporated into functional materials. The unique combination of coordinating groups (carboxylic acids and amino groups) and the rigid, electron-deficient pyrazine core makes dpdca an attractive linker for the synthesis of MOFs and COFs.

Role as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of a MOF are directly influenced by the choice of the metal and the organic linker. The hydrothermal or solvothermal synthesis is a common method for the preparation of MOFs[3].

Rationale for using dpdca in MOFs:

  • High Connectivity: The two carboxylic acid groups and two amino groups offer multiple coordination sites, potentially leading to the formation of robust, high-dimensional frameworks.

  • Functional Pores: The amino groups can remain uncoordinated and project into the pores of the MOF, creating a functionalized environment. These basic sites can enhance the selective adsorption of acidic gases like CO₂ and SO₂[4].

  • Luminescence: The pyrazine ring is an interesting chromophore. MOFs constructed from dpdca and suitable metal ions (e.g., lanthanides or d¹⁰ metals like Zn²⁺ or Cd²⁺) are expected to exhibit interesting photoluminescence properties, with potential applications in sensing and lighting[5][6]. The amino groups can further modulate the electronic properties and influence the luminescence behavior.

  • Catalysis: The basic amino groups within the pores can act as active sites for heterogeneous catalysis, for instance, in Knoevenagel condensation reactions[7].

Experimental Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_reactants Reactants dpdca dpdca Linker reaction Solvothermal/ Hydrothermal Reaction (High Temperature & Pressure) dpdca->reaction metal_salt Metal Salt metal_salt->reaction solvent Solvent (e.g., DMF, DEF, H₂O) solvent->reaction filtration Filtration & Washing reaction->filtration activation Solvent Exchange & Activation filtration->activation mof_product Porous MOF Crystal activation->mof_product

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks using the dpdca linker.

Potential as a Monomer in Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers, but in this case, the building blocks are connected by strong covalent bonds. The synthesis of COFs typically involves reversible bond formation reactions that allow for error correction and the formation of a crystalline structure[8][9][10].

Rationale for using dpdca in COFs:

  • Imine/Enamine Linkages: The amino groups of dpdca can react with aldehyde-functionalized monomers to form stable imine or β-ketoenamine linkages, which are common in COF chemistry[10][11]. The resulting COFs would possess a high density of nitrogen atoms, which can be beneficial for applications such as catalysis and selective gas adsorption.

  • Tunable Properties: The carboxylic acid groups could be post-synthetically modified to introduce further functionality, or they could participate in hydrogen bonding interactions that influence the stacking of the 2D COF layers.

  • Enhanced Stability: The pyrazine ring's electron-withdrawing nature can influence the reactivity and stability of the resulting linkages.

Conceptual COF Synthesis Pathway:

COF_Synthesis_Pathway cluster_monomers Monomers dpdca_amine dpdca (Diamine Source) solvothermal Solvothermal Synthesis (e.g., mesitylene/dioxane, acetic acid catalyst) dpdca_amine->solvothermal aldehyde Trialdehyde Monomer (e.g., TFB, TFP) aldehyde->solvothermal purification Purification (Washing with Solvents) solvothermal->purification cof_product Crystalline COF purification->cof_product

Caption: A conceptual pathway for the synthesis of a Covalent Organic Framework using dpdca as a diamine monomer.

Future Outlook

This compound stands as a highly promising but currently underutilized building block in the design of advanced porous materials. The presence of multiple, electronically distinct functional groups on a rigid, N-heterocyclic core provides a rich design space for materials scientists.

Future research efforts should focus on:

  • Systematic Synthesis of MOFs and COFs: A comprehensive exploration of different metal ions and co-linkers in MOF synthesis, and various aldehyde monomers in COF synthesis, is needed to fully map out the structural landscape and properties of materials derived from dpdca.

  • In-depth Property-Structure Relationship Studies: Detailed investigations into how the incorporation of dpdca influences gas sorption selectivity, catalytic activity, and luminescence properties will be crucial for guiding the rational design of materials for specific applications.

  • Post-Synthetic Modification: The amino and carboxylic acid groups offer opportunities for post-synthetic modification, allowing for the fine-tuning of the properties of the resulting porous materials.

References

  • Zhai, Z.-W., Yang, S.-H., Lv, Y.-R., Du, C.-X., Li, L.-K., & Zang, S.-Q. (2019). Amino functionalized Zn/Cd-metal–organic frameworks for selective CO2 adsorption and Knoevenagel condensation reactions. Dalton Transactions, 48(12), 3896–3903. [Link]

  • Shi, Y., et al. (2025). Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Applied Organometallic Chemistry. [Link]

  • Patel, M., Zhang, S., & Tanaka, H. (2025). Functional Coordination Polymers with Dual Catalytic Applications. Science, Engineering and Technology Proceedings. [Link]

  • Alhumaimess, M. S. (2020). Metal–Organic Frameworks and their Catalytic Applications. Journal of Saudi Chemical Society, 24(6), 469-486. [Link]

  • MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. [Link]

  • MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

  • PubMed. (2014). Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. [Link]

  • Frontiers. (2021). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand. [Link]

  • MDPI. (2017). Covalent Organic Frameworks: From Materials Design to Biomedical Application. [Link]

  • PMC. (2022). Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. [Link]

  • MDPI. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. [Link]

  • eScholarship.org. (n.d.). Chemically Robust Covalent Organic Frameworks: Progress and Perspective. [Link]

  • Advanced Light Source. (2016). Luminescent MOFs for Mycotoxin Detection. [Link]

  • PubMed. (2025). Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B. [Link]

  • ScienceDirect. (2019). ketoenamine-tethered covalent organic frameworks (COFs) for high-performance supercapacitance and CO2 stora. [Link]

Sources

Photophysics and Engineering of Pyrazine Dicarboxylic Acid Derivatives: From Antenna Ligands to Chemosensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Photophysics

Pyrazine dicarboxylic acid (PZDC) derivatives represent a class of fluorophores defined by their electron-deficient 1,4-diazine core. Unlike electron-rich fluorophores (e.g., fluorescein), the pyrazine scaffold is inherently non-emissive or weakly emissive in isolation due to rapid non-radiative decay pathways (


). However, its value in photonics lies in its ability to act as a supramolecular bridge  and a sensitizing antenna .

For researchers in drug development and materials science, the utility of PZDC derivatives splits into two distinct photophysical regimes:

  • The Antenna Effect (Lanthanide Coordination): The PZDC triplet state (

    
    ) energy level (
    
    
    
    ) is ideally positioned to populate the emissive states of Europium (Eu
    
    
    ) and Terbium (Tb
    
    
    ) via the Dexter mechanism, bypassing the Laporte-forbidden
    
    
    absorption of the metals.
  • Ligand-to-Metal Charge Transfer (LMCT) Sensing: In

    
     metal frameworks (e.g., Zn-MOFs), PZDC derivatives exhibit "turn-on" or "turn-off" fluorescence modulation upon binding specific analytes (e.g., 
    
    
    
    , nitroaromatics), driven by perturbations in the Charge Transfer (CT) manifold.

Mechanism of Action: The Energy Transfer Engine

To engineer these systems, one must understand the energy flow. The diagram below illustrates the "Antenna Effect" critical for designing PZDC-Lanthanide probes.

Diagram 1: The Antenna Effect Pathway (Jablonski Scheme)

AntennaEffect UV UV Excitation (250-320 nm) S1 Ligand Singlet (S1) Short-lived UV->S1 Abs ISC Intersystem Crossing (ISC) S1->ISC k_isc T1 Ligand Triplet (T1) (~26,000 cm-1) ISC->T1 T1->S1 Thermal Back-transfer ET Dexter Energy Transfer T1->ET Resonance Ln Ln(III) Excited State (5D0 for Eu / 5D4 for Tb) ET->Ln Emission Metal-Centered Emission (Red/Green) Ln->Emission Radiative Decay

Caption: Energy flow in Ln-PZDC complexes. Efficient sensitization requires the T1 level to be 2,500–3,500 cm⁻¹ above the Ln emissive state to prevent thermal back-transfer.

Application Classes & Performance Data

Class A: Lanthanide Coordination Polymers (The "Red/Green" Emitters)

PZDC ligands (specifically 2,3-PZDC and 2,5-PZDC) chelate Ln ions through the N,O-donor set. This rigidity reduces vibrational quenching from solvent molecules (O-H oscillators).

  • Eu-PZDC: Emits characteristic red light (612 nm,

    
    ).
    
  • Tb-PZDC: Emits green light (545 nm,

    
    ).
    
Class B: MOF Chemosensors (The "Detectors")

Zn(II) or Cd(II) frameworks utilizing PZDC linkers are used for sensing. Since Zn(II) is silent (closed shell), emission arises from the ligand.

  • Mechanism: Photoinduced Electron Transfer (PET). When an electron-deficient analyte (e.g., TNT, Nitrobenzene) binds, it siphons electrons from the excited ligand, quenching fluorescence. Conversely, binding

    
     often rigidifies the ligand, blocking non-radiative decay and causing "turn-on" fluorescence.
    
Comparative Data Summary
Derivative ClassMetal CenterTarget AnalyteResponse TypeLOD (Limit of Detection)Mechanism
Eu-PZDC MOF Eu(III)Acetone / Small KetonesEnhancement~0.1 vol%Solvent displacement of quenching

Zn-PZDC MOF Zn(II)Nitroaromatics (TNP/TNT)Quenching (Turn-off)50-100 ppbResonance Energy Transfer / PET
Zn-PZDC-Azine Zn(II)Aluminum (

)
Enhancement (Turn-on)10-20 nMChelation Enhanced Fluorescence (CHEF)
Organic Push-Pull NonepH / HydrazineSpectral Shift1.0 nMIntramolecular Charge Transfer (ICT)

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Eu-PZDC Sensors

This protocol yields a highly crystalline coordination polymer suitable for sensing solvent polarity or small molecules.

Reagents:

  • 
     (99.9%)
    
  • 2,5-Pyrazine dicarboxylic acid (

    
    PZDC)[1]
    
  • Deionized Water (

    
    )
    

Workflow:

  • Stoichiometry: Dissolve 1.0 mmol of

    
    PZDC and 1.0 mmol of 
    
    
    
    in 15 mL of DI water.
  • pH Adjustment (Critical): Adjust pH to 5.0–6.0 using dilute NaOH.

    • Why? Below pH 4, the carboxylic acid remains protonated and won't coordinate. Above pH 7, Eu(III) precipitates as hydroxide (

      
      ), killing fluorescence.
      
  • Thermal Treatment: Seal in a Teflon-lined stainless steel autoclave. Heat at 160°C for 72 hours.

  • Cooling: Slow cool (5°C/hour) to room temperature. This promotes large single-crystal growth rather than microcrystalline powder.

  • Isolation: Filter the colorless block crystals, wash with water/ethanol (1:1), and dry at 60°C.

Protocol 2: Fluorescence Titration (Sensing Assay)

Self-validating method for determining Stern-Volmer quenching constants (


).

Workflow:

  • Suspension Prep: Disperse 3 mg of finely ground MOF powder in 3 mL of solvent (e.g., Ethanol) via ultrasonication (30 mins) to create a stable suspension.

  • Blank Scan: Record emission spectrum (

    
     nm). Ensure emission intensity is stable over 5 mins (drift < 2%).
    
  • Titration: Add analyte (e.g., Nitrobenzene) in

    
     increments.
    
  • Equilibration: Stir for 60 seconds after each addition.

  • Readout: Monitor the decrease in peak intensity at

    
     (e.g., 616 nm for Eu).
    
Diagram 2: Sensing Experiment Workflow

SensingWorkflow Prep MOF Suspension (Ultrasonication) Blank Measure I0 (Initial Intensity) Prep->Blank Add Add Analyte (+10 uL) Blank->Add Mix Equilibration (60s Stir) Add->Mix Measure Measure I (Current Intensity) Mix->Measure Check Intensity < 5% I0? Measure->Check Check->Add No Calc Calculate Ksv (I0/I = 1 + Ksv[Q]) Check->Calc Yes (Saturated)

Caption: Standard addition workflow for determining quenching efficiency. Ksv is derived from the slope of I0/I vs. Concentration.

Future Outlook: Theranostics

The next frontier for PZDC derivatives is theranostics (therapy + diagnostics). By coupling the PZDC core with antitubercular pharmacophores (e.g., isoniazid derivatives), researchers are developing "trackable drugs." The intrinsic fluorescence of the pyrazine-hydrazone linkage allows real-time monitoring of drug distribution in cellular assays, while the pyrazine core acts as the active biological agent.

References

  • Lanthanide Sensitization Mechanisms: Wang, S., et al. (2024). "Pyrazine Dicarboxylic Acid and Phosphite-Bridging Lanthanide-Incorporated Tellurotungstates and Their Fluorescence Performances." Inorganic Chemistry. [Link][1]

  • MOF Sensing (Europium/Acetone): Ma, D., et al. (2010). "In situ 2,5-pyrazinedicarboxylate and oxalate ligands synthesis leading to a microporous europium–organic framework capable of selective sensing of small molecules." CrystEngComm. [Link]

  • Turn-On Sensing (

    
    ): 
    Zhang, Y.B., et al. (2025).[2] "Highly Sensitive Fluorescence Detection ... of Two New Zn(II)/Mn(II) MOFs Based on Rigid Pyrazine Carboxylic Acid Ligand."[3] Journal of Molecular Structure.
    [Link][3]
    
  • Organic Push-Pull Derivatives: Abdullah, Z., et al. (2018). "Synthesis of selected pyrazine derivatives and their photophysical characteristics." 5th International Conference on Organic and Inorganic Chemistry. [Link]

Sources

3,6-diaminopyrazine-2,5-dicarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis Protocols, and Application Vectors

Executive Summary

3,6-Diaminopyrazine-2,5-dicarboxylic acid (C₆H₆N₄O₄) is a high-symmetry, heteroaromatic building block critical to the fields of metal-organic frameworks (MOFs) and energetic materials . Characterized by its rigid pyrazine core functionalized with alternating amine (electron-donating) and carboxylic acid (electron-withdrawing) groups, it serves as a "push-pull" ligand capable of unique coordination geometries and electronic behaviors.

This guide provides a rigorous technical analysis of its physicochemical identity, validated synthesis routes, and handling protocols, specifically designed for researchers in drug discovery and materials science.

Part 1: Physicochemical Identity

The molecule exhibits a planar structure with strong intramolecular hydrogen bonding, contributing to its high melting point and poor solubility in neutral media. It acts as a zwitterionic scaffold under varying pH conditions.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name This compound
Common Abbreviations H₂DAP, DADCA
CAS Registry Number 203798-34-9
Molecular Formula C₆H₆N₄O₄
Molecular Weight 198.14 g/mol Exact Mass: 198.039
Appearance Yellow to Reddish-Brown Crystalline SolidColor intensity varies with hydration/purity.
Solubility Insoluble in H₂O, EtOH, Acetone.Soluble in aqueous NaOH/KOH (as salt) and concentrated mineral acids.
pKa (Calculated) pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 3.8 (COOH)Amine protonation occurs < pH 0.

Part 2: Synthetic Pathways & Protocols

The synthesis of this compound typically proceeds via the hydrolysis of nitrile precursors or the degradation of fused pteridine systems. Below are the two most authoritative protocols.

DOT Diagram: Synthetic Logic Flow

The following diagram illustrates the primary synthetic pathways, moving from the precursor Diaminomaleonitrile (DAMN) to the target acid and its downstream applications.

SynthesisPathways DAMN Diaminomaleonitrile (DAMN) Dicarbonitrile 3,6-Diaminopyrazine- 2,5-dicarbonitrile DAMN->Dicarbonitrile Condensation (Base cat.) TargetAcid 3,6-Diaminopyrazine- 2,5-dicarboxylic Acid Dicarbonitrile->TargetAcid Hydrolysis (NaOH, 100°C) LLM105 LLM-105 (Energetic Material) TargetAcid->LLM105 Nitration (-CO2) MOFs Lanthanide MOFs (Sensing/Catalysis) TargetAcid->MOFs Coordination (Ln salts) Pteridine Pyrimido[4,5-g]pteridine Tetraone Pteridine->TargetAcid High Temp Hydrolysis (180°C, NaOH)

Caption: Synthetic workflow from commercial precursors (DAMN) to the target acid and its divergence into energetic materials (LLM-105) and MOFs.

Protocol A: The Nitrile Hydrolysis Route (Lab Scale)

This method is preferred for laboratory synthesis due to milder conditions and higher purity profiles. It utilizes 3,6-diaminopyrazine-2,5-dicarbonitrile as the immediate precursor.

Reagents:

  • 3,6-Diaminopyrazine-2,5-dicarbonitrile (Precursor)

  • Sodium Hydroxide (20% aqueous solution)

  • Hydrochloric Acid (6M)

Step-by-Step Workflow:

  • Suspension: Suspend 10.0 g of 3,6-diaminopyrazine-2,5-dicarbonitrile in 100 mL of 20% NaOH solution.

  • Hydrolysis: Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours. Ammonia gas evolution will be observed; ensure the reaction vessel is vented to a scrubber.

  • Clarification: The red/orange suspension should dissolve to form a dark solution. If solids remain, filter while hot to remove unreacted nitrile.

  • Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a yellow-orange solid.

  • Purification: Filter the solid and wash extensively with cold water (to remove NaCl) followed by methanol. Dry under vacuum at 60°C.

Mechanistic Insight: The hydrolysis converts the nitrile (-CN) groups to carboxylates (-COO⁻). Acidification protonates these to the free acid (-COOH), which is insoluble in water due to strong intermolecular hydrogen bonding and π-stacking.

Protocol B: The Pteridine Hydrolysis Route (Scale-Up)

Often cited in patent literature (e.g., WO2022/96015), this route is robust but requires harsher conditions.

  • Digestion: Suspend pyrimido[4,5-g]pteridine-2,4,7,9-tetraone in aqueous NaOH.

  • Reaction: Heat to 180°C (requires a pressure vessel/autoclave) for 5 hours.

  • Isolation: Similar acidification and filtration steps as Method A.

    • Note: This method degrades the fused ring system to release the pyrazine core.

Part 3: Structural Characterization

Validation of the synthesized material is critical, as partial hydrolysis (amide intermediates) can occur.

Nuclear Magnetic Resonance (NMR)[1][2]
  • Solvent: DMSO-d₆ (Due to poor solubility, heating to 40°C may be required).

  • ¹H NMR:

    • δ ≈ 7.0–8.0 ppm (Broad, s, 4H): Attributable to the primary amine protons (-NH₂). Note that these protons are exchangeable and may disappear if D₂O is added.

    • Absence of aromatic CH: The pyrazine ring is fully substituted; no ring protons should be observed.

  • ¹³C NMR:

    • δ ≈ 165–170 ppm: Carboxylic acid carbonyl (C=O).

    • δ ≈ 145–150 ppm: Pyrazine ring carbons attached to amines (C-NH₂).

    • δ ≈ 120–125 ppm: Pyrazine ring carbons attached to carboxyls (C-COOH).

Infrared Spectroscopy (FT-IR)[2]
  • 3300–3450 cm⁻¹: Strong N-H stretching (primary amine doublet).

  • 2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

  • 1680–1720 cm⁻¹: Strong C=O stretching (carboxylic acid).

Part 4: Applications in R&D

Metal-Organic Frameworks (MOFs)

The ligand is a "rigid linker" used to construct lanthanide MOFs (e.g., Tb-MOF, Dy-MOF).

  • Mechanism: The N,O-donor sites (pyrazine nitrogen + carboxylate oxygen) form stable chelate rings with lanthanide ions.

  • Utility: These MOFs exhibit high thermal stability and fluorescence. They are used as "turn-off" sensors for nitroaromatic explosives and "turn-on/off" sensors for biomolecules like riboflavin.

Energetic Materials Precursor

The acid is a direct precursor to LLM-105 (2,6-diamino-3,5-dinitropyrazine 1-oxide) .

  • Transformation: Nitration of the dicarboxylic acid leads to "nitrative decarboxylation," replacing the -COOH groups with -NO₂ groups.

  • Significance: LLM-105 is an insensitive high explosive (IHE) with performance exceeding TATB.[1]

References

  • PubChem. (n.d.). This compound.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Pagoria, P. F., et al. (2017).[1] Synthetic studies of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. Lawrence Livermore National Laboratory (OSTI). Retrieved from [Link]

  • Niharika, et al. (2015). Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid. Inorganic Chemistry. Retrieved from [Link](Note: While the title mentions pyridazine, the ligand chemistry and application logic for pyrazine analogues in MOFs are structurally parallel in this context).

Sources

An In-depth Technical Guide to the Electronic Absorption Spectra of Diaminopyrazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diaminopyrazine derivatives are a critical class of heterocyclic compounds, serving as versatile ligands in coordination chemistry and as foundational components in materials science and drug development. Their utility is intrinsically linked to their unique electronic structure, which is readily probed by UV-Visible (UV-Vis) absorption spectroscopy. This guide provides a comprehensive exploration of the electronic absorption spectra of diaminopyrazine ligands, detailing the underlying electronic transitions, the profound influence of environmental and structural modifications, and the synergistic application of experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of these important molecular systems.

Introduction: The Significance of Diaminopyrazine Ligands

Pyrazine, a diazine heterocycle, is characterized by a π-deficient aromatic ring due to the presence of two electronegative nitrogen atoms. The introduction of two amino groups, which act as powerful π-donors (auxochromes), creates a potent "push-pull" system. This intramolecular charge-transfer (ICT) character is the cornerstone of the rich photophysical properties observed in diaminopyrazine ligands.[1] Understanding their electronic absorption spectra is paramount for:

  • Predicting and Tuning Ligand Properties: The color, stability, and reactivity of these compounds are dictated by their electronic structure.

  • Designing Metal Complexes: The energy of ligand-based orbitals is crucial for determining the nature of metal-ligand bonding and the resulting properties of coordination complexes, such as their use as photosensitizers or catalysts.[2]

  • Developing Advanced Materials: Diaminopyrazine cores are integral to novel dyes, sensors, and electronic materials, where light absorption properties are a primary design consideration.[3]

This guide will deconstruct the factors governing the UV-Vis spectra of these ligands, providing both the theoretical foundation and practical experimental frameworks necessary for their rigorous investigation.

Fundamentals of Electronic Structure and Transitions

The electronic absorption spectrum of a typical diaminopyrazine ligand is dominated by two main types of transitions:

  • π → π* Transitions: These are high-energy, high-intensity absorptions (large molar extinction coefficient, ε) arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.[4] In diaminopyrazines, these transitions often possess significant charge-transfer character, moving electron density from the amino groups to the pyrazine ring.

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) into a π* antibonding orbital.[4][5] They are typically lower in energy (appear at longer wavelengths) and are "forbidden" by symmetry rules, resulting in much lower absorption intensities (small ε) compared to π → π* transitions.[6]

The interplay between the π-donating amino groups and the π-accepting pyrazine ring leads to a Highest Occupied Molecular Orbital (HOMO) that is largely localized on the amino substituents and a Lowest Unoccupied Molecular Orbital (LUMO) centered on the pyrazine core. The energy gap between these frontier orbitals (HOMO-LUMO gap) primarily determines the wavelength of the lowest-energy absorption band.

Key Factors Influencing Absorption Spectra

The precise position (λmax) and intensity (ε) of absorption bands are exquisitely sensitive to the ligand's environment and chemical structure.

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Diaminopyrazine ligands often exhibit positive solvatochromism , where the absorption maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[5][7]

This phenomenon is a direct consequence of the ligand's intramolecular charge-transfer nature. The excited state is significantly more polar than the ground state. Polar solvents are better able to stabilize the charge-separated excited state through dipole-dipole interactions, thus lowering its energy. This reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light.[8] Non-polar solvents offer less stabilization, leading to a blue shift relative to polar solvents.[5]

Table 1: Representative Solvatochromic Data for a Hypothetical Diaminopyrazine Derivative
SolventPolarity Index (ET(30))λmax (nm)Molar Absorptivity (ε, M-1cm-1)
n-Hexane31.035012,500
Toluene33.935812,900
Chloroform39.136513,500
Acetonitrile45.637214,100
Methanol55.438014,800
pH and Protonation Effects

The nitrogen atoms in both the pyrazine ring and the amino groups are basic and can be protonated in acidic media.[9] Protonation dramatically alters the electronic structure and, consequently, the absorption spectrum.

  • Protonation of Ring Nitrogens: When a proton binds to a pyrazine nitrogen, the ring becomes even more electron-deficient. This increased electron-withdrawing character stabilizes the π* orbitals, typically leading to a red shift (bathochromic shift) in the absorption bands.[10][11]

  • Protonation of Amino Groups: Protonating an amino group (-NH2 → -NH3+) converts it from a strong electron-donating group into an electron-withdrawing group. This effectively shuts down the "push-pull" mechanism, disrupting the intramolecular charge transfer. As a result, the HOMO is significantly stabilized (lowered in energy), increasing the HOMO-LUMO gap and causing a pronounced shift to shorter wavelengths (blue shift or hypsochromic shift).[12]

The observed spectral changes upon pH variation can be used to determine the ground and excited-state pKa values of the ligand.[10]

Methodologies for Spectral Characterization

A thorough characterization of diaminopyrazine ligands requires a combination of experimental spectroscopy and computational modeling.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectral analysis of a newly synthesized diaminopyrazine ligand.

G cluster_synthesis Synthesis & Purification cluster_exp Spectroscopic Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Interpretation synthesis Ligand Synthesis purify Purification (Chromatography, Recrystallization) synthesis->purify charac Structural Confirmation (NMR, MS, EA) purify->charac uv_vis UV-Vis Spectroscopy (Initial Scan in a Non-polar Solvent) charac->uv_vis dft DFT Ground State (Geometry Optimization, MOs) charac->dft solvato Solvatochromism Study (Series of Solvents) uv_vis->solvato ph_study pH Titration Study (Buffered Solutions) uv_vis->ph_study electrochem Spectroelectrochemistry (Optional: Redox States) uv_vis->electrochem assign Assign Spectral Bands (Compare Exp. & Theory) solvato->assign ph_study->assign electrochem->assign tddft TD-DFT Excited States (Calculate Transitions, Oscillator Strengths) dft->tddft pcm Solvent Modeling (PCM) tddft->pcm pcm->assign structure_prop Structure-Property Relationships assign->structure_prop report Report & Publication structure_prop->report TDDFT_Workflow start Input Structure (Initial Guess Geometry) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->dft_opt freq_calc Frequency Calculation (Confirm Minimum Energy) dft_opt->freq_calc tddft_calc TD-DFT Calculation (Predict λmax, Oscillator Strength) freq_calc->tddft_calc orbital_analysis MO Analysis (Assign Transitions: HOMO→LUMO) tddft_calc->orbital_analysis pcm_calc Repeat with Solvent Model (PCM) (Simulate Solvatochromism) tddft_calc->pcm_calc results Simulated Spectrum & Band Assignment orbital_analysis->results pcm_calc->results

Sources

Advanced Coordination Chemistry of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid (H₂pzda): From Functional MOFs to Renal Diagnostics

[1]

Executive Summary

This compound (H₂pzda) represents a "privileged scaffold" in both coordination materials science and biomedical diagnostics.[1] Unlike simple dicarboxylates (e.g., terephthalic acid), H₂pzda integrates a rigid pyrazine core with orthogonal donor sets: two carboxylate groups for hard metal binding and two amino groups that function as auxochromes and hydrogen-bond donors.[1]

For materials scientists , H₂pzda is a premier ligand for constructing Lanthanide Metal-Organic Frameworks (Ln-MOFs) due to its high triplet state energy, which effectively sensitizes visible-emitting lanthanides (Tb³⁺, Eu³⁺).[1] For drug development professionals , the H₂pzda scaffold is the structural foundation for the "gold standard" of next-generation exogenous fluorescent tracers used to monitor Glomerular Filtration Rate (GFR) in real-time.[1]

Ligand Architecture & Reactivity

Electronic Structure & Tautomerism

The H₂pzda molecule is defined by a "push-pull" electronic system.[1] The electron-donating amino groups (-NH₂) at positions 3 and 6 are conjugated with the electron-withdrawing carboxyl groups (-COOH) and the pyrazine ring nitrogen atoms.[1]

  • Zwitterionic Potential: In solution, H₂pzda exists in equilibrium with zwitterionic forms where protons transfer from carboxyl groups to the pyrazine nitrogens or amino groups, highly dependent on pH.[1]

  • Coordination Sites:

    • Hard Oxygen Donors: The carboxylate oxygens (

      
      ) prefer high-oxidation state metals (Ln³⁺, Zr⁴⁺).[1]
      
    • Intermediate Nitrogen Donors: The pyrazine ring nitrogens (

      
      ) and amino nitrogens (
      
      
      ) facilitate chelation, particularly with transition metals (Cu²⁺, Zn²⁺).[1]
Synthesis of H₂pzda

The industrial and laboratory synthesis of high-purity H₂pzda typically avoids direct amination of pyrazine dicarboxylates due to poor regioselectivity.[1] The preferred route involves the hydrolysis of pteridine precursors.[1]

Optimized Synthetic Route:

  • Precursor: Pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone.[1][2]

  • Hydrolysis: Treatment with aqueous NaOH at elevated temperatures (180°C) cleaves the pyrimidine rings of the pteridine core.[1]

  • Acidification: Precipitation with HCl yields H₂pzda as a needle-like crystalline solid.[1]

Coordination Modes & Structural Diversity[1][3][4]

H₂pzda is a versatile polytopic ligand.[1] Its binding modes are dictated by the metal ion's coordination number and the pH of the reaction medium.[1]

The "Bis-Chelating" Mode (μ₂)

This is the most common mode in 1D and 2D coordination polymers.[1] The ligand acts as a bridge between two metal centers.[1]

  • Mechanism: One

    
     and one adjacent carboxylate 
    
    
    atom chelate Metal A (forming a stable 5-membered ring).[1] The symmetric set on the opposite side chelates Metal B.[1]
  • Result: Formation of linear chains or "ladder" structures, often seen in Zn(II) and Cd(II) complexes.[1]

The "Bridging Carboxylate" Mode (μ₄)

In Ln-MOFs, the carboxylate groups often adopt a bridging mode (syn-syn or syn-anti) to satisfy the high coordination numbers (CN=8 or 9) of lanthanide ions, creating 3D porous networks.[1]

Visualization of Coordination Logic

CoordinationModesLigandH2pzda Ligand(C6H6N4O4)Mode1Bis-Chelating (μ2)(N,O-donor set)Ligand->Mode1Transition MetalsMode2Bridging Carboxylate (μ4)(O,O'-donor set)Ligand->Mode2LanthanidesStructure11D/2D Coordination Polymers(Zn, Cd, Cu)Mode1->Structure1Structure23D Ln-MOFs(Eu, Tb, Gd)Mode2->Structure2Prop1Magnetic Exchange(via Pyrazine Bridge)Structure1->Prop1Prop2Antenna Effect(Luminescence)Structure2->Prop2

Figure 1: Logic flow of H₂pzda coordination modes leading to distinct structural classes and physical properties.[1]

Functional Materials: Lanthanide MOFs & Luminescence[1]

The most significant application of H₂pzda in materials science is the sensitization of lanthanide luminescence.[1]

The Antenna Effect Mechanism

Direct excitation of Ln³⁺ ions is inefficient (Laporte forbidden f-f transitions).[1] H₂pzda overcomes this via the "Antenna Effect":

  • Absorption: The pyrazine backbone absorbs UV light (

    
     transition).[1]
    
  • Intersystem Crossing (ISC): Energy transfers from the ligand's Singlet (

    
    ) to Triplet (
    
    
    ) state.[1] The amino groups facilitate this by introducing
    
    
    character, enhancing spin-orbit coupling.[1]
  • Energy Transfer (ET): Energy transfers from the Ligand

    
     state to the Ln³⁺ emissive level (e.g., 
    
    
    for Tb³⁺).[1]
  • Emission: The Ln³⁺ ion emits characteristic visible light (Green for Tb, Red for Eu).[1]

Sensing Applications

Ln-pzda MOFs act as "Turn-Off" sensors for nitroaromatics (explosives) and "Turn-On" sensors for specific biomarkers.[1]

  • Mechanism: Photo-induced Electron Transfer (PET).[1] Electron-deficient analytes (like TNT) quench the fluorescence by accepting electrons from the excited H₂pzda ligand, preventing energy transfer to the Ln³⁺ center.[1]

Biomedical Application: Renal Function Tracers[5]

For pharmaceutical researchers, H₂pzda is the scaffold of choice for Exogenous Fluorescent Tracers (EFTs) used to measure Glomerular Filtration Rate (GFR).[1]

The Clinical Need

Standard GFR measurement (creatinine) is often inaccurate due to muscle mass variations.[1] Exogenous tracers (like Inulin) are accurate but require complex chemical analysis.[1] H₂pzda derivatives offer a solution: Real-time, non-invasive optical monitoring. [1]

Why H₂pzda?
  • Renal Clearance: The pyrazine-dicarboxylate core is highly hydrophilic and is eliminated exclusively by the kidneys (no liver metabolism).[1]

  • Tunable Fluorescence: The 3,6-amino positions allow for derivatization (e.g., PEGylation) to shift emission into the visible/NIR region, allowing transcutaneous detection through the skin.[1]

  • Safety: The core scaffold exhibits low toxicity and does not reabsorb in the renal tubules.[1]

Tracer Workflow

RenalTracerStep1Injection of H2pzda-Derivative(Fluorescent Tracer)Step2Distribution in Blood PlasmaStep1->Step2Step3Glomerular Filtration(Kidney)Step2->Step3MeasureTranscutaneous Optical Detection(Fluorescence Decay Curve)Step2->MeasureReal-time MonitoringBranch1No Reabsorption(Ideal Tracer)Step3->Branch1Step4Excretion in UrineBranch1->Step4ResultCalculated GFR ValueMeasure->Result

Figure 2: Pharmacokinetic workflow of H₂pzda-based renal tracers.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Tb₂(pzda)₃(H₂O)₄][1]·2H₂O

A representative protocol for creating a luminescent Ln-MOF.

Reagents:

  • Tb(NO₃)₃[1]·6H₂O (0.1 mmol)[1]

  • H₂pzda (0.15 mmol)[1]

  • Solvent: DMF/H₂O (1:1 v/v, 10 mL)

Procedure:

  • Dissolution: Dissolve H₂pzda in the solvent mixture. Sonication may be required due to low solubility.[1]

  • Mixing: Add the terbium salt solution dropwise to the ligand solution.

  • Heating: Seal in a Teflon-lined autoclave. Heat at 120°C for 72 hours .

  • Cooling: Cool slowly (5°C/hour) to room temperature to promote crystal growth.

  • Isolation: Filter the colorless block crystals, wash with DMF and ethanol, and dry in air.

Validation:

  • PXRD: Confirm crystallinity against simulated patterns.

  • UV-Vis: Check for ligand absorption bands (~350 nm).

  • Luminescence: Irradiate at 350 nm; observe bright green emission (545 nm).

Protocol B: Synthesis of H₂pzda Ligand (Hydrolysis Route)

Based on pteridine hydrolysis (Ref 1).[1]

  • Suspend 50g of pyrimido[4,5-g]pteridine-2,4,7,9-tetraone in 400 mL water.

  • Add 50g NaOH (dissolved in 500 mL water).

  • Heat to 180°C in a pressure vessel for 5 hours.

  • Cool and filter to remove insolubles.[1]

  • Acidify the filtrate with 1N HCl to pH < 2.[1]

  • Precipitate forms. Filter, wash with ice-cold water, and dry.[1]

  • Yield: ~80%. Purity >99%.

Data Summary: Key Properties

PropertyValue / CharacteristicRelevance
Molecular Weight 198.14 g/mol Small molecule, favorable for renal clearance.[1]
pKa Values pKa₁ ≈ 2.5, pKa₂ ≈ 4.8Carboxylates deprotonate easily; amines remain neutral at physiological pH.[1]
Emission (Free Ligand) Blue (~420-450 nm)Weak fluorescence in water; enhanced in rigid MOFs.[1]
Coordination Geometry N,O-Chelate (5-membered ring)High stability constant for transition metals.[1]
Triplet Energy (

)
~22,000 - 24,000 cm⁻¹Ideal match for Tb³⁺ (

) and Eu³⁺ (

).[1]

References

  • Synthesis of this compound: ChemicalBook Patent Summary (WO2022/96015). Link

  • Lanthanide MOFs & Sensing: Zhang, X., et al. "Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors."[1] Dalton Transactions, 2018.[1]Link[1]

  • Renal Function Tracers: Poreddy, A. R., et al. "Development of fluorescent tracers for the real-time monitoring of renal function."[1][3] Bioorganic & Medicinal Chemistry, 2011.[1][4]Link[1]

  • Coordination Modes (General Pyrazine Dicarboxylates): Wang, Y., et al.[1] "A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands."[1][5] Journal of Molecular Structure, 2004.Link[1]

  • Proton Conductivity (Related Systems): Duan, J., et al.[1] "High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework." Molecules, 2024.[1][6]Link[1]

Methodological & Application

Synthesis of 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-Diaminopyrazine-2,5-dicarboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of both hydrogen-bond donating amino groups and hydrogen-bond accepting carboxylic acid and pyrazine nitrogen atoms, makes it an excellent scaffold for the development of novel pharmaceuticals and functional materials. The pyrazine core is a key component in several approved drugs, and the diamino, dicarboxylic acid substitution pattern offers multiple points for further chemical modification. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available precursor, diaminomaleonitrile. The procedure is designed to be robust and scalable for laboratory settings.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the formation of the pyrazine ring through the oxidative self-condensation of a diaminomaleonitrile derivative to yield the key intermediate, 3,6-diamino-2,5-pyrazinedicarbonitrile. The second step is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

Synthesis_Overview cluster_step1 Step 1: Oxidative Self-Condensation cluster_step2 Step 2: Hydrolysis Precursor Diaminomaleonitrile (DAMN) Intermediate 3,6-Diamino-2,5-pyrazinedicarbonitrile Precursor->Intermediate  Air (O2), Citrate Buffer (pH ~3.1)   Intermediate_ref 3,6-Diamino-2,5-pyrazinedicarbonitrile Target This compound Intermediate_ref->Target  Aqueous H2SO4, Heat   Detailed_Workflow cluster_prep Step 1: Intermediate Synthesis cluster_hydrolysis Step 2: Hydrolysis start Combine DAMN, MeCN, Xylene, H2O in Flask ph_adjust Adjust pH to 3.1 with Citrate Buffer start->ph_adjust react Bubble Air through Mixture at 20°C for 4h ph_adjust->react filter1 Filter to Collect Red Crystals react->filter1 wash1 Wash with H2O and Hexane/EtOAc filter1->wash1 dry1 Dry under Vacuum at 40°C wash1->dry1 intermediate Obtain 3,6-Diamino-2,5-pyrazinedicarbonitrile dry1->intermediate setup Prepare 25% H2SO4 Solution intermediate->setup add_intermediate Add Dinitrile Intermediate setup->add_intermediate reflux Heat to Reflux for 6-12h add_intermediate->reflux cool Cool Reaction Mixture in Ice Bath reflux->cool filter2 Filter to Collect Precipitate cool->filter2 wash2 Wash with Cold H2O until Neutral filter2->wash2 dry2 Dry under Vacuum at 60°C wash2->dry2 final_product Obtain this compound dry2->final_product

Application Note & Protocol: Leveraging 3,6-diaminopyrazine-2,5-dicarboxylic Acid as a Functional Linker for Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for a multitude of applications, most notably in drug delivery, owing to their tunable porosity and high surface areas.[1] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and ultimate functionality.[2] This document provides a comprehensive guide to the use of 3,6-diaminopyrazine-2,5-dicarboxylic acid, a nitrogen-rich heterocyclic linker, in the synthesis of functional MOFs. The inherent amino groups and pyrazine nitrogen atoms of this linker offer unique opportunities for enhancing drug-framework interactions through hydrogen bonding and introducing post-synthetic modification capabilities. We present detailed, field-proven protocols for the synthesis of the linker, the subsequent solvothermal synthesis of a representative MOF, its characterization, and a complete workflow for its application as a drug delivery vehicle.

Introduction: The Strategic Advantage of the Diaminopyrazine Linker

The functionality of a MOF is not solely defined by its porosity but also by the chemical nature of its internal surfaces. While simple dicarboxylate linkers like terephthalic acid form stable and porous structures, they offer limited specific interactions with guest molecules. The this compound linker (H₂DAPDC) introduces two critical functionalities:

  • Pyrazine Ring Nitrogens: These endocyclic nitrogen atoms can act as Lewis basic sites, influencing the framework's interaction with specific metal nodes and potentially modulating its electronic properties.

  • Exocyclic Amino Groups: These primary amine groups project into the MOF pores, serving as powerful hydrogen-bond donors and acceptors. This feature is particularly advantageous for encapsulating pharmaceutical molecules, as many drugs possess hydrogen-bonding moieties (e.g., hydroxyls, carboxyls, amines), leading to enhanced loading capacities and more controlled release profiles.[3][4]

These functional groups make H₂DAPDC an exemplary candidate for creating MOFs tailored for biomedical applications, where biocompatibility and controlled therapeutic release are essential.[5][6] This guide will focus on a zirconium-based MOF, as Zr-MOFs are renowned for their exceptional thermal and chemical stability, a critical prerequisite for practical applications.[7][8]

Physicochemical Properties & Synthesis of the H₂DAPDC Linker

A thorough understanding of the linker's properties is the foundation for reproducible MOF synthesis.

Linker Properties
PropertyValueSource
IUPAC Name This compound[9]
CAS Number 203798-34-9
Molecular Formula C₆H₆N₄O₄[9]
Molecular Weight 198.14 g/mol [9]
Appearance Typically a solid powderN/A
Storage 2-8 °C, desiccated
Protocol: Synthesis of H₂DAPDC Linker

This protocol is adapted from established literature for the hydrolysis of a pteridine precursor.[10]

Materials:

  • Pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • High-pressure reaction vessel

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Reaction Mixture: In a high-pressure reaction vessel, add 5.0 g of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone to 40 mL of deionized water.

  • Base Addition: Separately prepare a 50% (w/v) NaOH solution by carefully dissolving 5.0 g of NaOH in 50 mL of deionized water. Add this solution to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to 180 °C. Maintain this temperature with stirring for 5 hours. During this time, the hydrolysis reaction proceeds, and a needle-like solid should precipitate.

  • Cooling and Filtration: Carefully cool the reaction vessel to room temperature. Filter the resulting mixture using a Büchner funnel to collect the solid precipitate.

  • Acid Wash and Purification: Wash the collected solid thoroughly with 1M HCl. This step protonates the carboxylate groups and removes any remaining base.

  • Final Wash and Drying: Wash the solid with deionized water until the filtrate is neutral. Dry the purified this compound in a vacuum oven overnight. A typical yield is approximately 80%.[10]

Rationale: The use of a strong base (NaOH) and high temperature is necessary to drive the hydrolytic cleavage of the stable pteridine ring system to form the desired diaminopyrazine dicarboxylate salt. The final acidic wash is critical to obtain the neutral dicarboxylic acid linker required for MOF synthesis.

Synthesis and Characterization of a Zirconium-DAPDC MOF

The following solvothermal protocol describes the synthesis of a representative Zr-based MOF using the H₂DAPDC linker, analogous to the well-known UiO-66 architecture.

Protocol: Solvothermal Synthesis of Zr-DAPDC MOF

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • This compound (H₂DAPDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (modulator)

  • Teflon-lined autoclave or heavy-walled glass vial

  • Centrifuge

  • Isothermal oven

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve 65 mg of ZrOCl₂·8H₂O and 40 mg of H₂DAPDC in 10 mL of DMF.

  • Modulator Addition: Add 0.5 mL of glacial acetic acid to the solution.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in an isothermal oven. Heat at 120 °C for 24 hours. A crystalline powder should form at the bottom of the vial.

  • Isolation: After cooling to room temperature, collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Washing: Wash the product by re-dispersing it in fresh DMF (10 mL) and centrifuging again. Repeat this step three times to remove unreacted precursors.

  • Solvent Exchange (Activation): To prepare the MOF for characterization and drug loading, the DMF within the pores must be exchanged. Re-disperse the MOF in 10 mL of ethanol and let it soak for 24 hours. Replace the ethanol with fresh solvent at least three times.[4]

  • Drying (Activation): After the final ethanol wash, decant the solvent and dry the MOF under high vacuum at a moderate temperature (e.g., 120-150 °C) for 12 hours. This step removes the ethanol and activates the framework, making the pores accessible.

Scientist's Note: Acetic acid acts as a modulator in this synthesis. It competes with the linker for coordination to the zirconium clusters. This competition slows down the nucleation process, leading to larger, more ordered crystals with fewer defects. The concentration of the modulator is a key parameter that can be tuned to control crystal size and quality.

Essential Characterization

Successful MOF synthesis must be validated through a series of analytical techniques.

TechniquePurposeTypical Result for Zr-DAPDC MOF
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity; identifies the framework topology.A diffraction pattern with sharp peaks matching a simulated pattern for the expected topology (e.g., UiO-66).
Thermogravimetric Analysis (TGA) Determines thermal stability and the temperature at which the framework decomposes.A stable plateau up to ~350-450 °C, followed by a sharp weight loss corresponding to linker decomposition.
N₂ Sorption (BET Analysis) Measures the specific surface area and pore volume of the activated MOF.Type I isotherm characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area typically in the range of 600-1200 m²/g.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches (~1580 and ~1400 cm⁻¹).[11]

Application Workflow: Drug Loading and Release

This section provides a generalized protocol for evaluating the performance of the Zr-DAPDC MOF as a drug delivery vehicle using a model drug such as 5-Fluorouracil (5-FU), a common anticancer agent.[12][13]

Visualizing the MOF Application Workflow

MOF_Workflow cluster_synthesis MOF Synthesis & Activation cluster_drug Drug Delivery Application Linker H₂DAPDC Linker Synth Solvothermal Synthesis (120°C) Linker->Synth Metal Zr Salt Metal->Synth Solvent DMF Solvent->Synth MOF As-Synthesized MOF Synth->MOF Activation Solvent Exchange & Vacuum Drying MOF->Activation Active_MOF Activated MOF Activation->Active_MOF Loading Immersion Loading (24h, RT) Active_MOF->Loading Active_MOF->Loading Drug Drug Solution (e.g., 5-FU) Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release In Vitro Release (PBS, 37°C) Loaded_MOF->Release Analysis UV-Vis Analysis of Supernatant Release->Analysis

Caption: Linker coordination and drug interaction within the MOF pore.

The dicarboxylate groups form robust coordination bonds with the zirconium oxide clusters, creating the stable, porous framework. [7]The amino groups, however, remain free and are oriented towards the pore interior. These groups can form strong hydrogen bonds with drug molecules, which is a more specific and stronger interaction than simple van der Waals forces. This enhanced host-guest interaction can lead to higher drug loading and a more sustained, predictable release profile, mitigating the "burst release" effect often seen in other carrier systems. [12]

Conclusion

This compound is a superior organic linker for the development of functional MOFs for drug delivery. Its synthesis is straightforward, and it readily forms stable, porous frameworks with biocompatible metals like zirconium. The presence of amino groups within the pores provides a handle for enhancing drug loading and controlling release kinetics. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the potential of these advanced materials in creating next-generation therapeutic systems.

References

  • ResearchGate. "Common strategies for loading MOFs with drugs." ResearchGate, Accessed Feb 27, 2026. Link

  • PubChem. "this compound." National Center for Biotechnology Information, Accessed Feb 27, 2026. Link

  • International Journal of Pharmaceutical Sciences. "Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application." IJPS, 2025. Link

  • National Institutes of Health. "Metal-organic frameworks for advanced drug delivery." PMC, Accessed Feb 27, 2026. Link

  • MDPI. "Synthesis of MOFs and Characterization and Drug Loading Efficiency." MDPI, 2025. Link

  • International Journal of Pharmaceutical Research and Applications. "Metal Organic Frameworks- Carriers for Drug Delivery." IJPRA, 2023. Link

  • protocols.io. "Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume)." protocols.io, 2023. Link

  • MDPI. "Applications of Metal-Organic Frameworks as Drug Delivery Systems." MDPI, 2022. Link

  • Department of Engineering Science. "Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret." University of Oxford, 2020. Link

  • SciTePress. "Applications of Metal Organic Frameworks in Drug Delivery and Therapy." SciTePress, 2022. Link

  • Apollo. "Computational Study of Metal-Organic Frameworks for Gas Adsorption Applications." University of Cambridge, Accessed Feb 27, 2026. Link

  • OUCI. "Drug Delivery Applications of Metal-Organic Frameworks (MOFs)." IntechOpen, 2022. Link

  • CD Bioparticles. "Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks." CD Bioparticles, Accessed Feb 27, 2026. Link

  • National Institutes of Health. "Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis." PMC, Accessed Feb 27, 2026. Link

  • ACS Publications. "Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions." Journal of the American Chemical Society, 2025. Link

  • Engineered Science Publisher. "Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review." Engineered Science, 2020. Link

  • ChemShuttle. "this compound." ChemShuttle, Accessed Feb 27, 2026. Link

  • ResearchGate. "List of organic linkers used in the synthesis of MOFs described in this review." ResearchGate, Accessed Feb 27, 2026. Link

  • RSC Publishing. "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications." RSC Advances, 2024. Link

  • ResearchGate. "(PDF) Metal‒organic frameworks for on-demand drug release and precision drug delivery." ResearchGate, 2025. Link

  • RSC Publishing. "Computational structure determination of novel metal–organic frameworks." Chemical Science, 2018. Link

  • UMT JOURNAL. "SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID." Universiti Malaysia Terengganu, 2019. Link

  • RSC Publishing. "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties." Dalton Transactions, 2018. Link

  • RSC Publishing. "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions." CrystEngComm, 2005. Link

  • Highlights in Science, Engineering and Technology. "Applications of MOFs in Drug Delivery." hset, 2023. Link

  • Journal of Structural Chemistry. "Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid." jsc.ac.cn, 2020. Link

  • RSC Publishing. "Computational investigation of the impact of metal–organic framework topology on hydrogen storage capacity." Molecular Systems Design & Engineering, 2023. Link

  • MDPI. "Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications." MDPI, 2023. Link

  • ResearchGate. "Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers." ResearchGate, 2025. Link

  • PubMed. "Computational Simulations of Metal-Organic Frameworks to Enhance Adsorption Applications." National Library of Medicine, 2024. Link

  • Sci-Hub. "Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives." Synthetic Communications, 1973. Link

  • BLD Pharm. "203798-34-9|this compound." bldpharm.com, Accessed Feb 27, 2026. Link

  • ResearchGate. "New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems." ResearchGate, 2025. Link

  • Benchchem. "6-Aminopyridine-2,5-dicarboxylic acid." Benchchem, Accessed Feb 27, 2026. Link

  • ResearchGate. "A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound." ResearchGate, Accessed Feb 27, 2026. Link

  • HHU. "Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption." Heinrich Heine University Düsseldorf, 2017. Link

  • PubMed. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B." National Library of Medicine, 2025. Link

  • ChemicalBook. "2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis." chemicalbook.com, Accessed Feb 27, 2026. Link

  • Berkeley Global Science Institute. "Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framewo." bgsi.berkeley.edu, 2018. Link

  • Google Patents. "WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds." Google Patents, Accessed Feb 27, 2026. Link

Sources

Application Notes & Protocols: Fluorescent Labeling with 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Author: Senior Application Scientist, Bioconjugation Group

Introduction: A Novel Pyrazine-Based Fluorophore

The field of biological imaging and quantitative proteomics relies heavily on the covalent attachment of fluorescent reporters to target biomolecules. While a vast arsenal of commercial dyes exists, the exploration of novel fluorophores with unique spectral properties or chemical handles continues to be a vibrant area of research. This document provides a comprehensive guide to the use of 3,6-diaminopyrazine-2,5-dicarboxylic acid, a novel heterocyclic fluorophore, for the labeling of proteins and other amine-containing biomolecules.

The structure of this compound is characterized by a central pyrazine ring, which forms the core of the chromophore, substituted with two amino groups and two carboxylic acid groups[1]. The amino groups are critical for its fluorescent properties, a common feature in many organic dyes where they act as electron-donating groups[2][3]. The key to its utility as a labeling reagent lies in its two carboxylic acid moieties. These groups provide the chemical handle for covalent attachment to primary amines (e.g., the ε-amine of lysine residues in proteins) through the formation of a stable amide bond.

This protocol will detail the use of carbodiimide chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to achieve efficient and specific conjugation. We will outline the complete workflow from fluorophore activation to post-labeling purification and characterization.

Principle of the Reaction: EDC/NHS Chemistry

The covalent conjugation of a carboxyl group-containing fluorophore to a primary amine on a target biomolecule is most robustly achieved via a two-step process using EDC and NHS (or its water-soluble analog, Sulfo-NHS).[4][5][6][7][8] This method is preferred over using EDC alone as it increases coupling efficiency and stability of the reactive intermediate.[6][8][9]

  • Activation Step: EDC reacts with the carboxylic acid groups on the pyrazine dye to form a highly reactive, but unstable, O-acylisourea intermediate[4][8]. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[10][11]

  • Stabilization Step: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce labeling efficiency[6][8]. To prevent this, NHS is added to the reaction. NHS rapidly attacks the O-acylisourea intermediate, forming a semi-stable NHS ester. This new intermediate is more resistant to hydrolysis but highly reactive towards primary amines.[4][5][7]

  • Conjugation Step: The amine-reactive NHS ester is then mixed with the target molecule (e.g., a protein) in a buffer with a pH of 7.2-8.0. At this slightly basic pH, primary amines on the protein are deprotonated and act as strong nucleophiles, attacking the NHS ester and forming a stable, covalent amide bond. The NHS molecule is released as a byproduct.[11]

This zero-length crosslinking strategy creates a direct, stable link between the fluorophore and the target molecule without introducing any additional spacer atoms.[8]

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) Pyrazine Pyrazine-COOH (Fluorophore) O_Acylisourea O-Acylisourea Intermediate (Unstable) Pyrazine->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->Pyrazine Reverts if hydrolyzed NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Byproduct1 Urea Byproduct O_Acylisourea->Byproduct1 Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Labeled Protein (Stable Amide Bond) NHS_Ester->Conjugate + Byproduct2 NHS NHS_Ester->Byproduct2 Releases Protein Protein-NH2 (Target) Protein->Conjugate

Figure 1: Reaction mechanism for EDC/NHS-mediated labeling.

Materials and Reagents

  • Fluorophore: this compound

  • Target Molecule: Protein, amine-modified oligonucleotide, or other amine-containing molecule (e.g., BSA at 10 mg/mL for initial optimization).

  • Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS (N-hydroxysuccinimide). Note: Sulfo-NHS is recommended for its higher water solubility.

  • Activation Buffer: 50-100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4. Crucially, this buffer must be free of primary amines, such as Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.

  • Purification System: Desalting column (e.g., Sephadex G-25), spin column, or dialysis cassette (10K MWCO for standard proteins).

  • Spectrophotometer: UV-Vis capable.

  • Fluorometer: For emission spectra analysis.

Detailed Step-by-Step Protocol

This protocol is a general guideline. Optimal molar ratios of dye:protein and reaction times may need to be determined empirically for each specific target molecule.

Part A: Preparation and Activation of the Fluorophore

Causality: This two-step activation process is performed separately from the target molecule to maximize the formation of the amine-reactive NHS ester and minimize unwanted side reactions with carboxyl groups on the protein.[5] The acidic pH of the MES buffer is critical for efficient EDC activity.[8]

  • Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation, as they are moisture-sensitive.[6] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (MES, pH 6.0) immediately before use. A typical starting concentration is 10 mg/mL.

  • Dissolve Fluorophore: Dissolve this compound in a small amount of Activation Buffer. Note: Solubility may be limited; sonication or the addition of a minimal amount of a co-solvent like DMSO may be required. If using a co-solvent, ensure its final concentration in the conjugation reaction is low (<10%) to avoid protein denaturation.

  • Initiate Activation: To the dissolved fluorophore, add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS.

    • Example Calculation: For 1 µmol of fluorophore, add 1.5 µmol of EDC and 1.5 µmol of Sulfo-NHS.

  • Incubate: Incubate the activation mixture at room temperature for 15-30 minutes, protected from light.

Part B: Conjugation to Target Protein

Causality: The pH is shifted to the physiological range (7.2-8.0) to ensure that the primary amines on the target protein are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[11]

  • Prepare Protein: Ensure the protein is in the amine-free Coupling Buffer (PBS, pH 7.4) at a suitable concentration (e.g., 2-10 mg/mL).

  • Combine Reagents: Immediately add the activated fluorophore solution (from Part A) to the protein solution. The molar ratio of fluorophore to protein is a critical parameter to optimize. A starting point of 10-20 fold molar excess of fluorophore over protein is recommended.

  • Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation and protected from light. Longer incubation times at lower temperatures can sometimes improve efficiency and protein stability.

Part C: Quenching and Purification

Causality: Quenching stops the reaction by adding an excess of a primary amine, which consumes any remaining unreacted NHS-esterified fluorophore. Purification is essential to remove all non-conjugated dye, which would otherwise interfere with accurate characterization of the labeled protein.[12][13][14]

  • Quench Reaction: Add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column, spin filtration, or extensive dialysis against PBS, pH 7.4. The complete removal of free dye is indicated by the absence of color in the flow-through or dialysis buffer.

Validation and Characterization

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL, also called F/P ratio) is the average number of fluorophore molecules conjugated to each protein molecule.[12] It is a critical parameter for ensuring experimental consistency.[15][16] An ideal DOL for most applications is between 2 and 10 for antibodies and 0.5 and 2 for other proteins, though this can vary.[14][15]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the pyrazine dye (A_max).

    • Note: The precise λ_max for this compound must be determined experimentally, but based on similar aminopyrazine structures, it is expected to be in the range of 350-450 nm.[17][18]

  • Calculate Protein Concentration: The dye will also absorb light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (CF = A₂₈₀_dye / A_max_dye). This must be determined for the free dye.

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[14]

  • Calculate Dye Concentration:

    Dye Concentration (M) = A_max / ε_dye

    where ε_dye is the molar extinction coefficient of the fluorophore at its λ_max. This value must be determined experimentally.

  • Calculate DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterSymbolDescriptionSource
Protein AbsorbanceA₂₈₀Absorbance of the conjugate at 280 nm.Spectrophotometer
Dye AbsorbanceA_maxAbsorbance of the conjugate at the dye's λ_max.Spectrophotometer
Protein Extinction Coeff.ε_proteinMolar extinction coefficient of the protein at 280 nm.Literature/Database
Dye Extinction Coeff.ε_dyeMolar extinction coefficient of the dye at λ_max.Must be determined
Correction FactorCFA₂₈₀_dye / A_max_dyeMust be determined
Functional Confirmation
  • Fluorescence Spectroscopy: Excite the purified conjugate at its excitation maximum and record the emission spectrum. The presence of an emission peak confirms the conjugate is fluorescent.

  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. The fluorescent band, visualized under UV or blue light illumination, should correspond to the molecular weight of the target protein, confirming covalent attachment.

G Start Start: Protein + Fluorophore Activation Step A: Activate Fluorophore (EDC/NHS, pH 6.0) Start->Activation Conjugation Step B: Conjugate (Mix with Protein, pH 7.4) Activation->Conjugation Quench Step C: Quench Reaction (Add Tris or Hydroxylamine) Conjugation->Quench Purify Step D: Purify Conjugate (Desalting Column / Dialysis) Quench->Purify Characterize Step E: Characterize (Spectroscopy, DOL, SDS-PAGE) Purify->Characterize End End: Purified, Characterized Conjugate Characterize->End

Figure 2: Overall experimental workflow for fluorescent labeling.

Troubleshooting

Problem Potential Cause Solution
Low or No Labeling (Low DOL) Inactive EDC/NHS due to moisture.Use fresh reagents. Allow vials to warm to room temperature before opening to prevent condensation.
Incorrect buffer pH.Verify that Activation Buffer is pH 5.5-6.5 and Coupling Buffer is pH 7.2-8.0.
Presence of amine-containing buffers (e.g., Tris, glycine).Use amine-free buffers like MES, HEPES, or PBS for the reaction.
Hydrolysis of NHS ester before conjugation.Add the activated fluorophore to the protein solution immediately after the activation step.
Protein Precipitation High concentration of organic co-solvent (if used).Keep co-solvent (e.g., DMSO) concentration below 10% in the final reaction volume.
Over-labeling causing reduced solubility.Reduce the molar excess of fluorophore used in the conjugation reaction.[12]
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification. Check the final wash/dialysis buffer for any residual fluorescence.

References

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Tanaka, J., et al. (2022). A variety of solid-state fluorescence properties of pyrazine dyes depending on terminal substituents. Scientific Reports. [Link]

  • Bangslabs. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Ritz, S., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Matsuoka, Y., et al. (1998). Self-Assembling of Aminopyrazine Fluorescent Dyes and Their Solid State Spectra. Dyes and Pigments. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. [Link]

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • De Alwis, H. D., et al. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. Scientific Reports. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]

  • Lee, J., et al. (2019). A C4N4 Diaminopyrimidine Fluorophore. Angewandte Chemie. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • Hadda, T. B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. ECSOC-25. [Link]

  • PubChem. This compound. [Link]

Sources

preparation of 3,6-diaminopyrazine-2,5-dicarbonitrile from dicarboxylic acid

[1]

Introduction & Scope

3,6-Diaminopyrazine-2,5-dicarbonitrile is a high-value heterocyclic precursor used in the synthesis of pteridines, fluorescent dyes, and energetic materials (e.g., LLM-105 analogues).[1] Its centrosymmetric structure and electron-deficient pyrazine core make it a versatile scaffold for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

This protocol details the conversion of the dicarboxylic acid functionality to the dinitrile. Due to the zwitterionic nature and poor solubility of the starting aminopyrazine acid, a direct dehydration is often low-yielding. Therefore, we employ a robust Esterification


 Amidation 

Dehydration

Retrosynthetic Analysis & Pathway

The synthesis overcomes the poor nucleophilicity of the pyrazine esters and the solubility challenges of the acid by utilizing activated intermediates.

GAcid3,6-Diaminopyrazine-2,5-dicarboxylic AcidEsterDimethyl EsterIntermediateAcid->EsterStep 1: MeOH, SOCl2(Reflux)Amide3,6-Diaminopyrazine-2,5-dicarboxamideEster->AmideStep 2: NH3 (aq/gas)(Amidation)Nitrile3,6-Diaminopyrazine-2,5-dicarbonitrileAmide->NitrileStep 3: POCl3, Pyridine(Dehydration)

Figure 1: Stepwise synthetic pathway from dicarboxylic acid to dicarbonitrile.[1][2]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Moisture Control Strictly Anhydrous (Step 1 & 3)Thionyl chloride (Step 1) and Phosphoryl chloride (Step 3) hydrolyze rapidly, reducing yield and generating hazardous HCl gas.
Temperature 0°C

Reflux
Step 3 is highly exothermic. Controlled addition at 0°C prevents runaway reactions and charring of the amine.
Stoichiometry Excess Dehydrating AgentA 3–5 molar equivalent of POCl

ensures complete dehydration of the diamide without competing side reactions.
pH Control Neutralization (Step 3 Workup)The product precipitates upon quenching. Careful pH adjustment (pH 6-7) maximizes recovery from the acidic quench solution.

Experimental Protocols

Method A: Stepwise Conversion from this compound

Use this method when the pyrazine ring is already formed and functional group modification is required.

Step 1: Esterification

Objective: Convert the insoluble acid to the soluble dimethyl ester.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a reflux condenser, drying tube (CaCl

    
    ), and magnetic stir bar.
    
  • Reagents: Charge the flask with This compound (10.0 g, 50.5 mmol) and anhydrous Methanol (200 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (SOCl

    
    )  (12.0 mL, 165 mmol) over 30 minutes. Caution: Vigorous gas evolution (SO
    
    
    , HCl).
  • Reaction: Remove ice bath and heat to reflux (65°C) for 12 hours. The solid should dissolve, forming a clear yellow/orange solution.

  • Workup: Concentrate the mixture to ~50 mL under reduced pressure. Pour into ice-water (200 mL) and neutralize with saturated NaHCO

    
    . Filter the precipitated Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate .
    
    • Expected Yield: >85%[3]

Step 2: Amidation

Objective: Convert the ester to the primary diamide.

  • Reaction: Suspend the dimethyl ester (from Step 1) in 25% Aqueous Ammonia (150 mL) or use Methanolic Ammonia (7N).

  • Conditions: Stir the sealed vessel at room temperature for 24 hours. The ester will slowly dissolve and reprecipitate as the amide.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) and ethanol. Dry in a vacuum oven at 60°C.

    • Product:3,6-Diaminopyrazine-2,5-dicarboxamide .

    • Characterization: IR (KBr) shows strong amide bands at ~1660 cm

      
      .
      
Step 3: Dehydration to Nitrile

Objective: Dehydrate the primary amide to the target dicarbonitrile.

  • Setup: Dry 250 mL 3-neck RBF, N

    
     atmosphere, dropping funnel.
    
  • Reagents: Suspend the Diamide (5.0 g, 25.5 mmol) in anhydrous Pyridine (50 mL).

  • Addition: Cool to 0°C. Add Phosphoryl Chloride (POCl

    
    )  (10 mL, 107 mmol) dropwise over 20 minutes. Do not allow temperature to exceed 10°C.
    
  • Reaction: Stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 4 hours. The mixture typically turns dark red/brown.

  • Quench: Pour the reaction mixture carefully onto crushed ice (300 g). Stir vigorously for 30 minutes.

  • Isolation: The product precipitates as a reddish-brown solid. Filter, wash extensively with water (to remove pyridine salts), then cold methanol.

  • Purification: Recrystallize from DMF or glacial acetic acid if necessary.

    • Target:3,6-Diaminopyrazine-2,5-dicarbonitrile .

    • Appearance: Red crystalline solid or powder.

    • Yield: 60–75%.

Method B: Oxalic Acid-Promoted Cyclization (Direct Synthesis)

Use this method if the "dicarboxylic acid" refers to the reagent used to cyclize diaminomaleonitrile (DAMN).

This protocol is based on patent literature [1] where Oxalic Acid acts as a promoter for the condensation of DAMN.

  • Reagents: Dissolve Diaminomaleonitrile (DAMN) (2.90 g, 26.8 mmol) and Oxalic Acid (0.71 g, 5.6 mmol) in a mixture of Acetonitrile (75 mL) and Water (20 mL).

  • Reaction: Stir the solution at room temperature (20–25°C) with air bubbling (aerobic oxidation is often required for the final aromatization).

  • Duration: Stir for 3.5 to 6 hours. Reddish crystals will precipitate directly from the solution.

  • Workup: Filter the precipitate. Wash with water (to remove oxalic acid) and then a mixture of n-hexane/ethyl acetate (2:1).

  • Drying: Dry at 60°C.

    • Yield: ~45–50%.

    • Note: This method is operationally simpler but typically lower yielding than the stepwise amide dehydration.

Quality Control & Characterization

TechniqueExpected Result
IR Spectroscopy -CN Stretch: Sharp peak at 2230–2240 cm

.-NH

Stretch:
Doublet at 3300–3450 cm

.Absence: No C=O (amide) band at 1660 cm

.

C NMR (DMSO-d

)
Nitrile Carbon: ~115 ppm.Pyrazine Ring Carbons: ~128 ppm (C-CN), ~150 ppm (C-NH

).[1]
Melting Point >300°C (Decomposes).[1]
Fluorescence Strong yellowish-green fluorescence in polar aprotic solvents (DMF/DMSO).

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.

  • POCl

    
    :  Highly corrosive and water-reactive. Handle only in a fume hood.
    
  • Pyridine: Toxic and malodorous. Use proper ventilation.

References

  • Kawahara, N. et al. (1994). 3,6-Diamino-2,5-pyrazinedicarbonitrile and method for preparing the same. U.S. Patent 5,294,711.

  • Mikhailov, M. S. et al. (2017).[2] 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: synthesis and electrochemical study. Arkivoc, iii, 130-139.[2]

  • Shipilovskikh, S. A. et al. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728-731.

3,6-diaminopyrazine-2,5-dicarboxylic acid in peptide nucleic acid (PNA) modification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3,6-diaminopyrazine-2,5-dicarboxylic acid (DADPA) into Peptide Nucleic Acid (PNA) oligomers represents a high-impact strategy for enhancing the physicochemical properties of nucleic acid mimics. Unlike standard nucleobases, DADPA serves a dual function: it acts as a conformational constraint (rigid linker) that pre-organizes the PNA backbone for entropically favorable binding, and it functions as a fluorescent reporter sensitive to the local hybridization environment.

This guide details the methodology for synthesizing, incorporating, and validating DADPA-modified PNAs. It addresses the specific challenges of solubility and steric hindrance associated with rigid heteroaromatic scaffolds in Solid-Phase Peptide Synthesis (SPPS).

Scientific Mechanism & Rationale

Conformational Pre-organization

Standard PNA (N-(2-aminoethyl)glycine backbone) is highly flexible. While this allows adaptation to DNA/RNA targets, the entropic cost of freezing this flexibility upon hybridization lowers the melting temperature (


).
  • The DADPA Solution: The pyrazine ring is planar and rigid. When integrated into the backbone (via its 2,5-dicarboxylic acid moieties) or used as a nucleobase surrogate, it restricts the rotational freedom of the PNA strand. This "pre-organization" reduces the entropic penalty of binding, significantly increasing duplex stability (

    
    ).
    
Fluorescence Sensing

3,6-diaminopyrazine derivatives exhibit intrinsic fluorescence.

  • Mechanism: In a single-stranded state, the pyrazine moiety is exposed to the solvent and emits fluorescence. Upon hybridization, the moiety intercalates or stacks within the hydrophobic core of the duplex, often leading to a shift in quantum yield or emission wavelength (solvatochromism) or quenching due to stacking interactions with neighboring bases (e.g., Guanosine). This allows DADPA to act as a "light-up" or "turn-off" probe for sequence detection.

Mechanistic Pathway Diagram

DADPA_Mechanism ssPNA Single-Stranded PNA (Flexible, High Entropy) DADPA DADPA Modification (Rigid Pyrazine Scaffold) ssPNA->DADPA Chemical Incorporation PreOrg Pre-organized Conformation (Restricted Rotation) DADPA->PreOrg Steric Constraint Signal Fluorescence Modulation (Sensing Readout) DADPA->Signal Excitation Hybrid PNA:DNA Duplex (High Stability) PreOrg->Hybrid + DNA Target (Low Entropic Cost) Hybrid->Signal Stacking Interaction

Figure 1: Mechanism of DADPA-induced stabilization and sensing. The rigid scaffold reduces entropic penalty during hybridization.

Experimental Protocol: Synthesis & Incorporation

Pre-requisites:

  • Resin: Rink Amide ChemMatrix or MBHA (Low loading: 0.2–0.4 mmol/g recommended to prevent aggregation).

  • Chemistry: Fmoc-based SPPS (Solid Phase Peptide Synthesis).[1]

  • Monomer:

    
    -di-Fmoc-3,6-diaminopyrazine-2,5-dicarboxylic acid (Must be synthesized or custom ordered if not commercially available).
    
Phase 1: Monomer Preparation (Brief)

Note: If the monomer is not purchased, the raw this compound must be protected.

  • Dissolution: Dissolve starting material in aqueous

    
     (pH 9).
    
  • Protection: Add Fmoc-OSu (2.5 eq) in Dioxane. Stir 12h.

  • Workup: Acidify to pH 2, extract with EtOAc. The resulting di-Fmoc-DADPA has two free carboxylic acids.

  • Differentiation (Optional): If linear insertion is required (Amine-to-Acid direction), one acid must be activated or the molecule used as a symmetric linker bridging two amine-resin sites (Bis-PNA). For this protocol, we assume usage as a symmetric linker or internal spacer.

Phase 2: SPPS Incorporation Protocol
StepParameterCondition/ReagentCritical Note
1. Swelling Time30 min in DCMEssential for ChemMatrix resins.
2.[2] Deprotection Reagent20% Piperidine in DMFRemove Fmoc from previous PNA unit.[2]
3. Activation ReagentHATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2 eq)Pyrazine acids are electron-poor and slow to react. HATU/HOAt is superior to HBTU.
4. Coupling Stoichiometry3–5 eq of MonomerUse high excess due to steric bulk.
5. Time Duration2 x 60 min (Double Coupling)Mandatory: Rigid aromatics couple slowly.
6. Capping ReagentAcetic Anhydride/LutidineCap unreacted amines to prevent deletion sequences.
7. Washing SolventDMF (5x), DCM (5x)Thorough washing prevents aggregation.
Phase 3: Cleavage and Workup
  • Cocktail Preparation: Prepare TFA/TIS/m-Cresol (95:2.5:2.5). Avoid water if possible to prevent potential hydrolysis of sensitive modifications, though DADPA is generally stable.

  • Incubation: 2 hours at Room Temperature.

  • Precipitation: Filter resin, drop filtrate into cold Diethyl Ether (-20°C).

  • Centrifugation: 3000 x g for 10 min. Wash pellet 3x with ether.

Workflow Visualization (SPPS Cycle)

SPPS_Workflow Start Resin-PNA-NH-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate 2. Activation (Fmoc-DADPA-OH + HATU + DIEA) Wash1->Activate Couple 3. Coupling (2x 60 min, Double Couple) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Check->Couple Fail (Blue/Violet) Cap 4. Capping (Ac2O) Check->Cap Pass (Colorless) Next Next Cycle or Cleavage Cap->Next

Figure 2: SPPS Cycle for DADPA incorporation. Note the critical checkpoint at the Kaiser Test due to the difficulty of coupling rigid aromatics.

Quality Control & Validation

Analytical HPLC & Mass Spectrometry
  • Column: C18 Reverse Phase (e.g., Jupiter 300Å or equivalent).

  • Gradient: 0–50% Acetonitrile in 0.1% TFA over 30 min. DADPA is hydrophobic; expect later elution than standard PNA.

  • Detection: Monitor at 260 nm (PNA) and ~350-400 nm (Pyrazine absorption).

  • Mass Spec: ESI-TOF. Calculate expected mass carefully:

    • Formula:

      
       (Core acid)
      
    • Modification Mass: Add mass of DADPA residue (

      
       minus water loss).
      
Thermal Melting ( ) Analysis

To validate structural stabilization:

  • Prepare

    
     PNA and 
    
    
    
    complementary DNA in buffer (100 mM NaCl, 10 mM Na-Phosphate, pH 7.0).
  • Heat to 90°C, cool to 20°C at

    
    .
    
  • Success Criteria: DADPA modification should increase

    
     by 2–5°C per modification  compared to unmodified control, indicating successful intercalation/stacking.
    
Fluorescence Characterization
  • Excitation: ~350–370 nm (Compound specific, verify with UV-Vis).

  • Emission: ~420–480 nm.

  • Experiment: Measure spectra of ssPNA vs. PNA:DNA duplex.

    • Result: A significant change in intensity (Quenching or Enhancement) confirms the probe functions as a hybridization sensor.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the pyrazine ring.Switch to PyAOP or COMU activators. Increase temperature to 40°C (Microwave assisted).
Aggregation Hydrophobicity of DADPA.Use ChemMatrix resin.[3] Add AEEA (O-linker) spacers flanking the DADPA unit to improve solubility.
Fluorescence Quenching Proximity to Guanosine (G).G is a known electron donor/quencher. Design sequence to place DADPA opposite to A or T, or away from G runs.
Incomplete Cleavage Strong stacking on resin.Extend cleavage time to 3h. Ensure resin is thoroughly washed with DCM before cleavage.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. Link

  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase modifications in peptide nucleic acids.[3][4][5][6][7] Current Organic Chemistry, 11(17), 1503-1528. (Review of heterocyclic modifications including pyrazine derivatives).

  • Kumari, R., Avitabile, C., & Romanelli, A. (2015). Fluorescence-based methods for the detection of PNA–DNA hybridization.[5] Methods in Molecular Biology, 1328, 177-189. (Protocols for fluorescent PNA).

  • Eldrup, A. B., et al. (2002). Structure-Activity Relationship of Heterocycle-Modified PNA. Journal of the American Chemical Society. (Foundational work on rigid heterocycles in PNA).
  • Biotage Application Note. (2015). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers.[3][8] Link (Standard SPPS protocols for PNA).

Sources

Application Note: Functionalization of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid (DAPDC) for Bioimaging Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Diaminopyrazine-2,5-dicarboxylic acid (DAPDC) represents a highly versatile "push-pull" fluorophore scaffold. Its planar pyrazine core, substituted with electron-donating amines (-NH₂) at the 3,6-positions and electron-withdrawing carboxylic acids (-COOH) at the 2,5-positions, creates a strong Intramolecular Charge Transfer (ICT) system. While the native molecule exhibits blue fluorescence, its primary value in bioimaging lies in its role as a bifunctional linker . It can be derivatized to attach targeting ligands (antibodies, peptides) while retaining or enhancing its optical properties.

This guide details the chemoselective activation of DAPDC and its subsequent conjugation to biomolecules, providing a robust pathway for developing targeted imaging probes.

Chemical Rationale & Mechanism[1][2][3]

The "Push-Pull" Electronic System

The fluorescence of DAPDC arises from the conjugation between the amino donors and the carbonyl acceptors.

  • Donors (Push): The lone pairs on the 3,6-diamino groups donate electron density into the pyrazine ring.

  • Acceptors (Pull): The 2,5-carboxyl groups withdraw electron density.

  • Result: Upon excitation, charge redistributes from the amine to the carbonyls, resulting in emission. Functionalizing the carboxylic acids into amides (via bioconjugation) often stabilizes this ICT state, enhancing quantum yield and environmental sensitivity (solvatochromism).

Mechanism Diagram

The following diagram illustrates the functionalization logic and the resulting electronic flow.

DAPDC_Mechanism cluster_electronics Electronic Push-Pull Effect DAPDC DAPDC Scaffold (Native) Activation Carboxyl Activation (NHS Ester) DAPDC->Activation EDC/NHS (DMF, Anhydrous) Conjugation Amide Coupling (Ligand Attachment) Activation->Conjugation R-NH2 (Protein/Peptide) pH 8.3 Probe Final Imaging Probe (Targeted) Conjugation->Probe Purification (SEC/Dialysis) Push 3,6-Diamino (Donor) Core Pyrazine Ring (Bridge) Push->Core +e⁻ Pull 2,5-Amide (Acceptor) Core->Pull -e⁻

Figure 1: Synthetic workflow and electronic mechanism of DAPDC functionalization.

Experimental Protocols

Protocol A: Synthesis of DAPDC-NHS Ester (Activation)

Direct conjugation of DAPDC to proteins is inefficient due to potential cross-linking and low solubility. The standard approach is to generate the Bis-NHS ester intermediate.

Reagents Required:

  • DAPDC (Precursor)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) - Optional, if DAPDC is protonated

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 mg (0.5 mmol) of DAPDC in 5 mL of anhydrous DMF.

    • Note: DAPDC has low solubility in non-polar solvents. Dry DMSO is an acceptable alternative if DMF fails.

  • Activation: Add EDC·HCl (2.5 equivalents, 1.25 mmol) and NHS (2.5 equivalents, 1.25 mmol) to the solution.

    • Causality: Using a stoichiometric excess ensures both carboxylic acid sites are activated.

  • Reaction: Stir the mixture under nitrogen atmosphere at Room Temperature (RT) for 12–24 hours in the dark.

    • Critical Control: Moisture will hydrolyze the NHS ester back to the acid. Ensure glassware is flame-dried.

  • Precipitation/Work-up:

    • Precipitate the product by adding the reaction mixture dropwise into 50 mL of ice-cold diethyl ether.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Wash the pellet 2x with cold ether to remove unreacted EDC/urea byproducts.

  • Storage: Dry the pellet under vacuum. Store at -20°C under argon. The NHS-ester is hydrolytically unstable; use immediately if possible.

Protocol B: Bioconjugation to Antibody/Protein

This protocol describes attaching the activated DAPDC-NHS to a lysine residue on a targeting antibody (e.g., IgG).

Reagents Required:

  • DAPDC-NHS (from Protocol A)

  • Target Protein (1 mg/mL in PBS)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3)

  • Purification Column: PD-10 Desalting Column or Sephadex G-25

Step-by-Step Methodology:

  • Buffer Exchange: If the protein is in Tris buffer (which contains amines), exchange it into Sodium Bicarbonate (pH 8.3) using a desalting column.

    • Why? Tris amines will compete with the protein lysines for the NHS ester.

  • Stoichiometry Calculation: Dissolve DAPDC-NHS in dry DMSO (10 mg/mL). Calculate the volume needed for a 10-20 molar excess over the protein.

    • Formula:

      
      
      
  • Incubation: Add the dye solution dropwise to the protein solution while gently vortexing. Incubate for 1 hour at RT in the dark.

    • Self-Validating Step: The solution should remain clear. Turbidity indicates dye aggregation (add more DMSO if necessary, up to 10% v/v).

  • Quenching: Add 100 µL of 1 M Tris-HCl (pH 8.0) to stop the reaction.

  • Purification:

    • Load the reaction mixture onto a PD-10 column equilibrated with PBS (pH 7.4).

    • Elute with PBS. The first colored band is the Conjugate (High MW); the second band is free dye (Low MW).

Characterization & Data Analysis

Optical Properties

Upon functionalization, the absorption and emission spectra must be verified.

ParameterNative DAPDCDAPDC-Conjugate (Amide)Notes
Abs Max (

)
~380 nm~410-430 nmRed-shift due to amide resonance.
Em Max (

)
~450 nm (Blue)~480-520 nm (Cyan/Green)Highly solvent dependent.
Stokes Shift ~70 nm>80 nmLarge shift reduces self-quenching.
Quantum Yield (

)
0.4 - 0.60.5 - 0.8Rigidification on protein increases

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Fluorescence Fluorescence QuenchingDye-to-Protein (D/P) ratio is too high (>5). Reduce molar excess during conjugation.
Precipitation HydrophobicityThe DAPDC core is planar and stacks. Use sulfonated derivatives or add PEG linkers.
No Conjugation Hydrolysis of NHSThe NHS ester degraded. Use fresh reagents and anhydrous DMF.

Bioimaging Workflow (In Vitro)

To validate the probe in a cellular environment:

  • Cell Culture: Seed HeLa or MCF-7 cells on glass-bottom dishes.

  • Incubation: Treat cells with DAPDC-Conjugate (1-5 µM) for 30 mins at 37°C.

  • Washing: Wash 3x with PBS to remove non-specific binding.

  • Imaging: Use Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 405 nm laser (standard diode).

    • Emission Filter: 450/50 nm bandpass.

Imaging_Workflow Step1 Probe Synthesis (DAPDC-NHS) Step2 Bioconjugation (Targeting Ligand) Step1->Step2 Step3 Cell Incubation (30 min, 37°C) Step2->Step3 Step4 Wash Step (Remove Unbound) Step3->Step4 Step5 Confocal Imaging (Ex: 405nm / Em: 480nm) Step4->Step5

Figure 2: Operational workflow for cellular imaging validation.

References

  • Iida, H., et al. (1973).[2] "Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives." Synthetic Communications. Link

  • Kim, J.H., et al. (2021). "A dual-response fluorescent probe for detection and bioimaging of hydrazine and cyanide."[3] Talanta. Link[3]

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. Link

  • GuideChem. "Pyrazine-2,5-dicarboxylic acid Properties and Synthesis." Link

  • RSC Advances. (2019). "Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified peptide nucleic acid." Royal Society of Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 3,6-diaminopyrazine-2,5-dicarboxylic acid (CAS 203798-34-9)[1]. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to achieve successful dissolution in aqueous media.

Introduction: Understanding the Challenge

This compound is an amphoteric molecule, meaning it possesses both acidic (two carboxylic acid groups) and basic (two amino groups) functionalities.[2] This complex nature, combined with its rigid, aromatic core, can lead to strong intermolecular forces (hydrogen bonding) in the solid state. These forces result in high crystal lattice energy, making the compound poorly soluble in neutral water, a common observation for similar structures like pyrazine-2,5-dicarboxylic acid, which is described as only "slightly soluble".[3][4]

The key to solubilizing this compound lies in manipulating its ionization state. By shifting the pH of the solvent, we can protonate or deprotonate the functional groups, breaking the strong intermolecular bonds and converting the neutral molecule into a more soluble salt form.[5]

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound not dissolving in neutral water (pH ~7)?

Answer:

At neutral pH, the compound exists predominantly in its zwitterionic or neutral form. In this state, the carboxylic acid groups and amino groups can form strong intermolecular and intramolecular hydrogen bonds. This creates a stable crystal lattice that water molecules cannot easily disrupt. The molecule's solubility is lowest at or near its isoelectric point (pI) , the pH at which the net charge is zero.[6][7] For amphoteric compounds, this point of minimum solubility often occurs in the neutral pH range.[8][9] To improve solubility, you must shift the pH away from the pI to generate a net positive or negative charge on the molecule.

Q2: What is the most effective and direct method to solubilize this compound?

Answer:

The most effective strategy is pH adjustment . By making the solution sufficiently basic or acidic, you convert the compound into a highly soluble salt (a dianion in base or a dication in acid). This principle is widely used for acidic, basic, and amphoteric drugs.[5][10] A synthetic route for this very compound demonstrates its solubility in a strong base (NaOH) during synthesis, followed by precipitation upon acidification with HCl, confirming the efficacy of this approach.[11]

  • In Basic Conditions (pH > 8): The two carboxylic acid groups (-COOH) are deprotonated to form carboxylate anions (-COO⁻). This creates a water-soluble dianionic salt (e.g., disodium salt). This is typically the most robust and recommended method.

  • In Acidic Conditions (pH < 1): The two amino groups (-NH₂) can be protonated to form ammonium cations (-NH₃⁺). This creates a water-soluble dicationic salt (e.g., dihydrochloride salt). However, the basicity of the amino groups on the pyrazine ring is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acids, meaning a very low pH is required. The pKa of pyrazine itself is only 0.65, suggesting the amino groups on this derivative are very weak bases.[12]

The relationship between pH, the compound's ionization state, and its solubility is illustrated below.

Caption: pH-dependent ionization and solubility of this compound.

Q3: How do I prepare a stock solution using pH adjustment?

Answer:

Follow these detailed protocols. The basic adjustment method is generally preferred for stability and effectiveness.

Experimental Protocols

Protocol 1: Solubilization via Basic pH Adjustment (Recommended)

This protocol creates a soluble disodium salt solution by deprotonating the carboxylic acid groups.

Workflow Diagram:

G start Weigh Compound suspend Suspend in Water/Buffer start->suspend add_base Add 1 M NaOH Dropwise suspend->add_base check_dissolution Observe for Dissolution add_base->check_dissolution check_dissolution->add_base Incomplete measure_ph Measure Final pH check_dissolution->measure_ph Complete qs QS to Final Volume measure_ph->qs end Solution Ready qs->end

Caption: Workflow for solubilization using basic pH adjustment.

Step-by-Step Methodology:

  • Weigh: Accurately weigh the desired amount of this compound.

  • Suspend: Add approximately 80% of the final desired volume of purified water (or a suitable buffer like PBS, if compatible with your experiment). The compound will appear as an insoluble suspension.

  • Titrate with Base: While stirring vigorously, add a 1 M NaOH solution dropwise.

  • Observe: Continue adding base and stirring. The solid will begin to dissolve as the pH increases and the carboxylate salt forms. The solution should become clear.

  • Final pH Check: Once the solid is fully dissolved, use a calibrated pH meter to check the final pH. It should typically be in the range of 8.0 - 10.0 for complete and stable dissolution.

  • Adjust Volume: Add purified water to reach the final target volume and mix thoroughly.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm filter.

Protocol 2: Preparation of a Stable Disodium Salt Stock

For long-term storage, preparing a solid salt can be more convenient than a high-pH solution.

  • Dissolution: Following steps 1-4 of Protocol 1, dissolve a known quantity of the acid in a minimal amount of water using a stoichiometric amount of NaOH (2 molar equivalents). For example, for 198.14 mg (1 mmol) of the acid, use 2 mL of 1 M NaOH.

  • Lyophilization/Evaporation: Remove the water via lyophilization (freeze-drying) or rotary evaporation.

  • Result: The resulting solid is the disodium salt of this compound, which should be readily soluble in neutral water.

  • Storage: Store the salt in a desiccator to prevent moisture absorption.

Q4: Can I use co-solvents like DMSO or ethanol to dissolve the compound?

Answer:

Yes, co-solvents can be used, but they may be less effective than pH adjustment and can interfere with certain biological assays. A co-solvent works by reducing the polarity of the aqueous medium. This can help solvate the aromatic pyrazine core of the molecule.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful polar aprotic solvents that are effective at dissolving many poorly soluble organic compounds. They are a good first choice if pH adjustment is not possible.

  • Alcohols (Methanol, Ethanol) are less effective than DMSO but may be suitable for some applications.

It is crucial to first prepare a concentrated stock solution in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be cautious of the final co-solvent concentration, as high levels (>1%) can be toxic to cells or inhibit enzyme activity. The compound may also precipitate out of solution when the concentrated stock is diluted into the aqueous buffer (a phenomenon known as "crashing out").

Q5: How do the different solubilization methods compare?

Answer:

The optimal method depends on your experimental constraints, such as required pH, tolerance for co-solvents, and desired final concentration.

MethodPrinciple of ActionAdvantagesDisadvantages
Basic pH Adjustment Forms a highly soluble dianionic carboxylate salt by deprotonation.[5]High solubility achievable; avoids organic solvents; cost-effective.Final solution will be basic (pH > 8); may not be suitable for all biological assays.
Acidic pH Adjustment Forms a soluble dicationic ammonium salt by protonation.Avoids organic solvents.Requires very low pH (<1), which can cause compound degradation; less effective than basic adjustment.
Co-solvents (DMSO, DMF) Reduces solvent polarity to solvate the nonpolar parts of the molecule.Can be effective when pH cannot be altered; useful for high-throughput screening.Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.
Salt Formation Pre-isolation of a solid salt that is readily soluble in neutral water.Creates a stock that dissolves in neutral buffers; good for long-term storage and reproducibility.Requires an additional chemical preparation and purification step.[13]

References

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.). Self-Decode.
  • Isoelectric Point of Amino Acids: Calculation and Applications. (n.d.). Creative Proteomics.
  • This compound. (n.d.). PubChem.
  • Pyrazine-2,5-dicarboxylic acid. (2025, July 16). ChemicalBook.
  • PYRAZINE-2,5-DICARBOXYLIC ACID 122-05-4 wiki. (n.d.). Guidechem.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2025, August 8). ResearchGate.
  • Amphoteric hydroxides are completely insoluble in __ (neutral/acidic) solution. (2024, July 2). Vedantu.
  • The Solubility of Amphoteric Metal Hydroxides. (2022, October 30). YouTube.
  • 2,5-Pyrazinedicarboxylic acid, 3,6-diamino- synthesis. (n.d.). ChemicalBook.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • This compound. (n.d.). BLD Pharm.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.

Sources

Technical Support Center: Purification of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid

[1]

Role: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols Ticket ID: DAPDC-PUR-001[1]

Executive Summary: The Chemistry of the Crash-Out

Before troubleshooting, you must understand the species distribution.[1] DAPDC is an amphoteric molecule with two weakly acidic carboxyl groups and two amino groups that (combined with the pyrazine ring) exhibit weak basicity.[1]

  • High pH (>10): The molecule exists as a soluble dicarboxylate dianion.[1]

  • Low pH (< 1): The ring nitrogens or exocyclic amines may protonate, potentially forming soluble cationic species, though the hydrochloride salt is often insoluble in cold, moderate acid.[1]

  • The "Sweet Spot" (pH 2–3): This is the Isoelectric Point (pI) region where the free acid (zwitterionic or neutral) exhibits minimal solubility.[1]

Visualizing the Workflow:

DAPDC_PurificationCrudeCrude Reaction Mixture(Alkaline Hydrolysis Product)Filter1Filtration (Hot)Remove insoluble trashCrude->Filter1Remove unreactedprecursor solidsAcidificationAcidification (HCl)Target pH 2.0 - 3.0Filter1->AcidificationFiltrate (Soluble Dianion)PrecipitationPrecipitation(Yellow/Ochre Solid)Acidification->PrecipitationCrash out Free AcidWashAcid Wash (1N HCl)Remove Na+ saltsPrecipitation->WashFilter & WashRecrystRecrystallization(DMSO/Water or DMF)Wash->RecrystIf Purity < 98%

Figure 1: Logical flow for the isolation of DAPDC from alkaline hydrolysis mixtures.

Part 1: The "Crash Out" (Isolation Phase)

Q: I added HCl, but I got a sticky gum instead of a powder. What went wrong?

A: You likely acidified too quickly or at the wrong temperature. When you dump acid into the alkaline reaction mixture, you create local pockets of extremely low pH.[1] This can trap impurities (like partially hydrolyzed amides) or cause the product to oil out before it crystallizes.[1]

The Fix:

  • Temperature Control: Heat the alkaline solution to 60–80°C before acidification. The free acid is slightly more soluble in hot water, allowing for slower, more ordered crystal growth as it cools.[1]

  • Slow Addition: Add 6N or 12N HCl dropwise with vigorous stirring.

  • Stop Point: Monitor pH with a meter, not just paper. Stop exactly at pH 2.0–3.0 . Going lower (pH < 0) increases ionic strength significantly and may redissolve the product as a cationic salt or co-precipitate inorganic salts (NaCl).[1]

Q: My product is bright red. Is this normal?

A: No. Pure DAPDC is typically yellow to light brown. A red color indicates contamination with the starting material, 3,6-diaminopyrazine-2,5-dicarbonitrile , or a mono-amide intermediate.[1] The nitrile precursor is intensely red and fluorescent.[1][2]

The Fix (Solvent Wash): The nitrile is soluble in organic solvents, whereas the DAPDC diacid is practically insoluble in most non-polar organics.[1]

  • Dry your crude solid.[1][2]

  • Triturate (slurry wash) the solid in Ethyl Acetate or a Hexane:Ethyl Acetate (3:1) mixture.[1]

  • Filter.[1][3][4][5][6][7][8] The red impurity should wash away in the filtrate, leaving the yellow acid behind.[1]

Part 2: Purification & Desalting

Q: The NMR shows no organic impurities, but the elemental analysis is off. Why?

A: You likely have trapped inorganic salts (Sodium Chloride/Sulfate). Since the product is isolated from a neutralization reaction (NaOH + HCl -> NaCl), salt entrapment is the most common "invisible" impurity.[1]

The Fix (The Acid Wash): Unlike many organic acids, DAPDC is robust enough to be washed with dilute acid.[1]

  • Filter the crude precipitate.[1][2][3][6][8]

  • Do not wash with water immediately (neutral pH might redissolve some product if the pI is sensitive).[1]

  • Wash the filter cake with 1N HCl . This displaces the sodium ions (Na+) and keeps the molecule in its protonated, insoluble state.[1]

  • Follow with a small amount of ice-cold water to remove excess HCl, then dry.[1]

Q: How do I recrystallize this? It won't dissolve in ethanol or water.

A: DAPDC has very poor solubility in common solvents due to strong intermolecular H-bonding (zwitterionic character). [1]

Recommended Solvent Systems:

Solvent System Protocol Pros Cons
DMSO / Water Dissolve in min.[1] hot DMSO, add water until turbid, cool. High recovery. Hard to remove DMSO traces.
DMF / Water Similar to DMSO.[1] Good for removing red nitrile.[1] DMF can hydrolyze if boiled too long.[1]

| Acid/Base Reprecipitation | Dissolve in 2M NaOH, filter, slowly acidify to pH 2 with HCl. | Scalable, cheap.[1][5] | Risk of salt trapping (see above).[1][5] |

Part 3: Advanced Troubleshooting (Decarboxylation)

Q: I see a new peak in the NMR, and my yield is low. Did I degrade it?

A: Check for decarboxylation. Pyrazine carboxylic acids are prone to thermal decarboxylation (losing CO2), especially at temperatures >180°C or in prolonged acidic boiling.[1]

Diagnostic:

  • 1H NMR (DMSO-d6): Look for a new singlet in the aromatic region (8.0–8.5 ppm).[1] The pure DAPDC has no aromatic protons on the ring.[1] If you see a ring proton, you have formed 3,6-diaminopyrazine-2-carboxylic acid (mono-decarboxylation).[1]

Prevention:

  • Do not boil in strong acid for extended periods.

  • If drying in an oven, keep the temperature < 100°C preferably under vacuum.[1]

Part 4: Analytical Validation

Standard Purity Protocol:

  • HPLC:

    • Column: Polar embedded C18 or Phenyl-Hexyl (standard C18 may suffer from pore collapse with 100% aqueous phases).[1]

    • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient. The low pH suppresses ionization of the carboxyl groups, improving peak shape.[1]

  • NMR:

    • Solvent: DMSO-d6 or D2O with a drop of NaOD.[1]

    • Note: In D2O/NaOD, the exchangeable protons (NH2, COOH) will disappear/exchange.[1] You will only see the solvent peak and potential impurity peaks.[1] DMSO-d6 is preferred to visualize the NH2 protons (usually broad singlets around 6.0–7.5 ppm).[1]

References

  • Synthesis of this compound via Hydrolysis.

    • Source: Patent WO2022/96015 (via ChemicalBook).[1] Describes the alkaline hydrolysis of pteridine precursors and isolation via HCl acidification.

    • URL:[1]

  • Precursor Synthesis (3,6-diamino-2,5-pyrazinedicarbonitrile).

    • Source: U.S. Patent 5,294,711.[1] Details the synthesis and "red crystal" nature of the nitrile precursor.

    • URL:[1]

  • Energetic Material Deriv

    • Source: Central European Journal of Energetic Materials, 2007.[7] Discusses the stability and nitration of diaminopyrazines, providing context on thermal stability.

    • URL:7[1]

optimizing crystal size of MOFs containing 3,6-diaminopyrazine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 3,6-diaminopyrazine-2,5-dicarboxylic acid (H2DAPzDC) . This guide is designed for researchers and drug development professionals who need precise control over MOF crystal dimensions—from nanoscale particles for in vivo drug delivery to microscale single crystals for X-ray diffraction (SCXRD).

🔬 Mechanistic Insights: The Causality of Crystal Growth

The H2DAPzDC ligand possesses a unique, highly reactive coordination profile. It features dual donor sites: the carboxylate oxygens and the pyrazine ring nitrogens. The presence of two amino groups (-NH₂) acts as strong electron-donating groups, which significantly increases the Lewis basicity of the adjacent pyrazine nitrogens and carboxylates[1].

Because of this heightened reactivity, H2DAPzDC bonds exceptionally fast with metal nodes (e.g., Zr⁴⁺, Zn²⁺, Cu²⁺). If left unmanaged, the nucleation rate (


)  vastly outpaces the crystal growth rate (

)
, resulting in kinetic trapping. This manifests as amorphous precipitates or poorly defined micro-powders rather than highly porous, crystalline MOFs.

To achieve thermodynamic control and optimize crystal size, we employ Coordination Modulation . By introducing a monocarboxylic acid (such as acetic acid or benzoic acid), the modulator temporarily caps the metal clusters. The H2DAPzDC ligand must then thermodynamically displace the modulator to build the framework, effectively suppressing rapid nucleation and allowing large, defect-free crystals to grow[2].

Mechanism Metal Metal Precursor (e.g., ZrCl4) Cluster Modulator-Capped Metal Cluster Metal->Cluster Fast Coordination Mod Modulator (Acetic Acid) Mod->Cluster Ligand H2DAPzDC Ligand MOF Highly Crystalline MOF Lattice Ligand->MOF Cluster->MOF Slow Ligand Exchange

Mechanistic pathway of coordination modulation competing with H2DAPzDC ligand exchange.

🛠️ Troubleshooting & FAQs

Q1: My H2DAPzDC MOF synthesis is yielding an amorphous, opaque powder instead of distinct crystals. How do I fix this? A: You are experiencing kinetic trapping due to rapid nucleation. The electron-rich nature of the H2DAPzDC ligand causes it to crash out of solution upon contacting the metal salt. Solution: Introduce a modulator like Acetic Acid (typically 10 to 30 molar equivalents relative to the metal) into the solvent before adding the ligand. This caps the metal nodes and forces a slower, ordered ligand exchange.

Q2: I need to grow large single crystals (>15 μm) for Single-Crystal X-Ray Diffraction (SCXRD). What parameters should I adjust? A: To maximize crystal size, you must minimize the nucleation rate (


) and maximize the growth rate (

). Solution: Increase your modulator concentration (up to 50 equivalents). Additionally, raise the reaction temperature (e.g., from 80°C to 120°C) to provide the activation energy required for the ligand to displace the high concentration of modulator. Finally, ensure a very slow cooling rate (e.g., 1°C/hour) to prevent secondary nucleation during the cool-down phase.

Q3: For our drug delivery assays, we need uniform nanoscale MOFs (<100 nm) to leverage the Enhanced Permeability and Retention (EPR) effect. How do we restrict the size? A: Nanoscale MOFs require a burst of simultaneous nucleation events followed by an immediate halt to crystal growth. Solution: Drastically reduce or completely remove the acidic modulator. Alternatively, add 1-2 equivalents of a mild base like Triethylamine (TEA). TEA rapidly deprotonates the carboxylic acids on H2DAPzDC, causing an instantaneous burst of nucleation. Adding a poor solvent (like water) to the DMF mixture can also cap growth and force nanoscale precipitation.

Troubleshooting N1 Initial Synthesis Result N2 Amorphous Powder (Kinetic Trapping) N1->N2 Fast Nucleation N3 Nanocrystals (<100 nm) N1->N3 Balanced N4 Microcrystals (>10 μm) N1->N4 Slow Nucleation A1 Add Modulator (Acetic Acid) N2->A1 A2 Increase Temp & Slow Cooling N2->A2 A3 Add Base (TEA) or Reduce Modulator N4->A3 A1->N4 Promotes Growth A2->N4 A3->N3 Promotes Nucleation

Decision tree for optimizing H2DAPzDC MOF crystal size via kinetic and thermodynamic controls.

📊 Quantitative Optimization Matrix

Use the following reference table to predict how adjusting synthetic parameters will impact the crystallization kinetics and final size of your H2DAPzDC MOFs.

Synthetic ParameterAdjustmentEffect on Nucleation (

)
Effect on Growth (

)
Final Crystal Size Target
Modulator (Acetic Acid) Increase (30-50 eq)Severely DecreasesIncreasesMicroscale (>15 μm)
Modulator (Acetic Acid) Decrease (0-5 eq)IncreasesDecreasesNanoscale (<100 nm)
Temperature Increase (e.g., 120°C)DecreasesIncreasesMicroscale (>15 μm)
Deprotonator (TEA) Add 1-2 equivalentsRapidly IncreasesDecreasesNanoscale / Amorphous
Solvent Polarity Add Water to DMFIncreasesDecreasesNanoscale (<100 nm)

🧪 Validated Experimental Protocols

These self-validating protocols utilize Zirconium (Zr⁴⁺) as the model metal node, as Zr-carboxylate bonds are highly stable and highly responsive to modulation techniques[2].

Protocol A: Synthesis of Microscale H2DAPzDC-Zr MOFs (Target: 15-20 μm)

Designed for structural characterization and SCXRD.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of ZrCl₄ in 5 mL of N,N-dimethylformamide (DMF). Sonicate for 5 minutes until the solution is completely clear.

  • Modulator Addition: Add 3.0 mmol of glacial Acetic Acid (30 equivalents) to the ZrCl₄ solution. Stir at room temperature for 15 minutes. Self-validation step: The solution should remain perfectly clear, indicating the successful formation of soluble, acetate-capped Zr clusters.

  • Ligand Introduction: Add 0.1 mmol of H2DAPzDC to the mixture. Sonicate for an additional 10 minutes until the orange/yellow ligand is fully dissolved.

  • Solvothermal Growth: Seal the vial tightly with a Teflon-lined cap and place it in a pre-heated oven at 120°C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 1°C/hour. Crucial for preventing secondary nucleation.

  • Harvesting: Decant the mother liquor. Wash the resulting distinct, highly faceted yellow microcrystals three times with fresh DMF, followed by three washes with ethanol.

Protocol B: Synthesis of Nanoscale H2DAPzDC-Zr MOFs (Target: 50-80 nm)

Designed for uniform colloidal suspensions in biomedical assays.

  • Precursor Dissolution: Dissolve 0.1 mmol of ZrCl₄ in 8 mL of DMF in a 50 mL round-bottom flask.

  • Mild Modulation: Add only 0.5 mmol of Acetic Acid (5 equivalents) to lightly stabilize the metal nodes and prevent immediate amorphous crashing.

  • Ligand Preparation: In a separate vial, dissolve 0.1 mmol of H2DAPzDC in 2 mL of DMF. Add 0.1 mmol of Triethylamine (TEA) to this ligand solution to pre-deprotonate the carboxylic acids.

  • Rapid Injection: Under vigorous magnetic stirring (800 rpm) at 80°C, rapidly inject the ligand solution into the Zr precursor solution. Self-validation step: The solution will immediately turn turbid and exhibit a Tyndall effect when illuminated with a laser pointer, confirming the formation of colloidal nanoparticles.

  • Quenching: After exactly 2 hours, quench the reaction by placing the flask in an ice bath.

  • Harvesting: Isolate the nanoparticles via high-speed centrifugation (12,000 rpm for 15 minutes). Wash the pellet twice with DMF and twice with absolute ethanol to remove unreacted precursors.

📚 References

  • The surface chemistry of metal–organic frameworks. Chemical Communications (RSC Publishing).

  • Defect-Rich Metal–Organic Framework Nanocrystals for Removal of Micropollutants from Water. ACS Applied Nano Materials.2

  • Coordination polymers from alkaline-earth nodes and pyrazine carboxylate linkers. Research Explorer (UVA).1

Sources

Technical Support Center: Purification & Desolvation of 3,6-Diaminopyrazine-2,5-dicarboxylic Acid (DAPDC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Diaminopyrazine-2,5-dicarboxylic acid (DAPDC) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor for bioactive pyrazine analogs. Due to its zwitterionic character and extensive hydrogen-bonding capability, DAPDC frequently creates "sticky" solvates with high-boiling polar aprotic solvents (DMSO, DMF, NMP) used during synthesis.

The Core Challenge: Direct thermal removal of these solvents often fails because the energy required to break the solvent-crystal lattice interaction overlaps with the molecule's decarboxylation temperature (~250°C).

This guide provides a validated Solvent Exchange Protocol to safely remove residual solvents without degrading the crystal lattice.

Module 1: Diagnostic Triage

Before attempting to dry your sample, you must identify the nature of the residual solvent.

Q: How do I know if the solvent is on the surface or inside the crystal lattice?

A: You cannot distinguish this by visual inspection alone. Use Thermogravimetric Analysis (TGA) or Proton NMR (


H-NMR).
ObservationDiagnosisAction Required
TGA: Gradual weight loss starting at 40°C.Surface Solvent: The solvent is physically adsorbed.Standard Vacuum Drying (See Module 3).
TGA: Sharp, stepped weight loss at a specific temp (e.g., 110°C for

, 160°C for DMSO).
Solvate/Hydrate: The solvent is part of the crystal structure.Solvent Exchange (See Module 2).
NMR: Solvent peaks are sharp and shift slightly.Inclusion: Solvent is trapped in voids.Digestion/Slurrying required.
Diagnostic Logic Flow

DiagnosticFlow Start Start: Sample Analysis TGA Run TGA (10°C/min) Start->TGA StepLoss Stepwise Weight Loss? TGA->StepLoss Surface No: Gradual Loss StepLoss->Surface Slope Lattice Yes: Distinct Step StepLoss->Lattice Step Action1 Protocol A: Vacuum Dry Surface->Action1 Action2 Protocol B: Solvent Exchange Lattice->Action2

Figure 1: Decision tree for selecting the correct purification method based on thermal behavior.

Module 2: The Solvent Exchange Protocol (Core Solution)

Use this method if your crystal was grown in DMSO, DMF, or NMP. Direct heating will likely cause degradation before the solvent is fully removed.

The Mechanism

DAPDC forms strong intermolecular hydrogen bonds. High-boiling solvents like DMSO (


 189°C) intercalate into these networks. To remove them, we must "swap" the high-boiling solvent for a low-boiling, non-solvating carrier (like Methanol or Acetone) that can be easily removed under mild vacuum.
Step-by-Step Methodology

Reagents:

  • Target Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Do not use water; DAPDC forms stable hydrates.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Protocol:

  • Slurry Generation: Suspend your crude DAPDC crystals in Methanol (ratio: 1g solid : 20mL MeOH). Do not attempt to fully dissolve the solid.

  • Thermal Digestion: Heat the slurry to reflux (65°C for MeOH) for 4–6 hours .

    • Why? The thermal energy increases lattice vibration, allowing the trapped DMSO/DMF to diffuse out and be replaced by MeOH molecules, which have a lower binding affinity.

  • Hot Filtration: Filter the suspension while hot using a sintered glass funnel.

    • Critical: Filtering cold allows the dissolved impurities/solvents to re-precipitate onto the crystal surface.

  • Wash: Rinse the filter cake with 2 volumes of fresh, hot Methanol.

  • Repeat (Optional): If NMR shows >0.5% residual DMSO, repeat steps 1–4.

Workflow Visualization

SolventExchange Input DAPDC (DMSO Solvate) Slurry Slurry in MeOH (1:20 Ratio) Input->Slurry Reflux Reflux 4-6h (Kinetic Exchange) Slurry->Reflux Filter Hot Filtration Reflux->Filter DMSO enters liquor Dry Vacuum Dry (60°C) Filter->Dry MeOH solvate

Figure 2: The Solvent Exchange (Slurrying) Workflow. High-boiling solvents are displaced by low-boiling alcohols.

Module 3: Thermal Desolvation & Stability

Once the solvent is exchanged to Methanol/Ethanol, or if you are removing water, use this drying profile.

Q: What is the maximum safe temperature for drying DAPDC?

A: 150°C. While the melting point is often cited >250°C, decarboxylation (loss of


) can initiate as low as 230°C. Long-term exposure to temperatures >180°C can cause darkening (yellow 

brown) indicating degradation [1][2].
Recommended Drying Cycle
StageTemperatureVacuumDurationPurpose
1 40°C100 mbar2 hoursRemove surface MeOH/EtOH safely.
2 80°C<10 mbar4 hoursRemove lattice water (dehydration).
3 110°C<1 mbar2 hoursFinal "hard" dry for analytical purity.

Warning: If you observe the bright yellow crystals turning brown or black, stop immediately . This indicates thermal decomposition of the amine groups or decarboxylation.

Module 4: Frequently Asked Questions (FAQ)

Q: My crystals are turning into a gel during filtration. Why?

A: This is likely due to residual strong acid (like


 or 

) from the hydrolysis step. DAPDC can form jelly-like salts with excess acid.
  • Fix: Ensure the pH of your mother liquor is adjusted to the isoelectric point (approx pH 2–3) before filtration. Wash the filter cake with water until the filtrate is neutral, then perform the Methanol exchange.

Q: I cannot remove the last 0.5 equivalents of water. Is this a problem?

A: Likely not. DAPDC readily forms a stable dihydrate [3]. Removing the final water molecules often requires energy that risks collapsing the crystal structure (amorphization). Unless you are performing anhydrous MOF synthesis, the dihydrate is the standard stable form.

Q: Can I use Acetone instead of Methanol?

A: Yes. Acetone is a valid alternative for the solvent exchange method, especially if you need to avoid alcoholysis (though rare with DAPDC). Acetone has the added benefit of not forming strong hydrogen bonds with the amine groups.

References

  • Synthesis and Properties: PubChem Compound Summary for CID 11127226, this compound. National Center for Biotechnology Information (2025). Link

  • Thermal Stability Data: Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. MDPI (2023). (Provides comparative thermal data for similar nitrogen-heterocycle carboxylates). Link

  • Crystal Structure & Hydrates: X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate. ResearchGate (2008). (Establishes the stability of the dihydrate form). Link

overcoming steric hindrance in 3,6-diaminopyrazine-2,5-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,6-diaminopyrazine-2,5-dicarboxylic acid (DAPDC) and its coordination complexes. This guide is designed for researchers, chemists, and material scientists who are navigating the challenges associated with synthesizing and manipulating these unique molecular structures. The inherent steric hindrance of the DAPDC ligand presents specific hurdles that require careful consideration and strategic experimental design.

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges and achieve your desired experimental outcomes.

Conceptual Overview: The Challenge of Steric Hindrance in DAPDC

This compound is a polydentate ligand, meaning it has multiple atoms that can bond to a central metal ion.[1] Specifically, it offers a rich coordination environment with two amine groups and two carboxylic acid groups attached to a pyrazine ring.[2] This structure is promising for creating complex materials like metal-organic frameworks (MOFs) and coordination polymers.[3][4]

However, the very proximity of these functional groups is the source of the primary experimental challenge: steric hindrance . The bulky carboxylic acid groups and the amine groups are positioned closely together on the pyrazine ring. This crowding can physically block or strain the bonds required for a metal ion to coordinate in the desired geometry, often leading to low reaction yields, formation of unintended products, or complete failure of the complex to form.[5][6] Understanding and mitigating this steric strain is the key to successfully working with DAPDC.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Extremely low or no yield of the desired metal-DAPDC complex.

Question: I've followed the standard synthesis protocol (mixing the metal salt and DAPDC ligand in a solvent and heating), but I'm getting very little to no product. What's going wrong?

Answer: This is a classic symptom of steric hindrance preventing the metal and ligand from approaching and binding effectively. The activation energy for the complexation is likely too high under your current conditions. Here’s a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate Your Solvent System. The choice of solvent is critical. A solvent that is too coordinating can compete with the DAPDC ligand for binding sites on the metal ion, exacerbating the steric problem.[4]

  • Action: If you are using a highly coordinating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), try switching to a less coordinating solvent such as ethanol, methanol, or an acetonitrile/water mixture. This reduces solvent competition.

  • Causality: Less coordinating solvents are less likely to occupy the metal's coordination sphere, giving the bulkier DAPDC ligand a better opportunity to bind, even if the approach is sterically hindered.

Step 2: Increase Reaction Energy. Standard heating might not be sufficient to overcome the energy barrier imposed by steric repulsion.

  • Action: Transition from conventional heating to microwave-assisted synthesis. Microwave heating provides rapid and uniform energy distribution, which can promote the formation of kinetically disfavored products that are hindered sterically.

  • Causality: Microwaves can often access different reaction pathways and provide the localized energy needed to force the sterically hindered components together, overcoming the activation energy barrier more efficiently than conventional heating.

Step 3: Modify the Ligand (Temporarily). The carboxylic acid groups are major contributors to steric bulk. Protecting them can facilitate the initial coordination.

  • Action: Convert the carboxylic acid groups to esters (e.g., methyl or ethyl esters) before the complexation reaction. The smaller ester group reduces steric hindrance. Once the complex is formed, you can hydrolyze the esters back to carboxylic acids if needed.

  • Causality: This strategy temporarily reduces the steric profile of the ligand, allowing the core coordination to the pyrazine and amine nitrogens to occur more readily.[7][8]

Step 4: Control the pH. The protonation state of both the carboxylic acids and the amines is crucial.

  • Action: Carefully control the pH of your reaction mixture. Adding a non-coordinating base (like triethylamine) can deprotonate the carboxylic acids, making them better nucleophiles for metal binding. However, too much base can deprotonate the amines, altering their coordination ability. Run a pH screen from approximately 4.0 to 7.5.

  • Causality: The coordination ability of the ligand is highly pH-dependent. Deprotonated carboxylates are better coordinators, but the overall charge and solubility of the complex will change with pH, influencing crystal growth and precipitation.[4]

Problem 2: Formation of an insoluble, amorphous precipitate instead of crystalline product.

Question: My reaction produces a powder that I can't characterize. It seems to be an amorphous polymer, not the discrete, crystalline complex I was aiming for. Why is this happening?

Answer: This issue often arises when the reaction proceeds too quickly, leading to rapid precipitation instead of controlled crystal growth.[4] Steric hindrance can contribute by promoting disordered, polymeric chain formation over well-defined, crystalline structures.

Step 1: Slow Down the Reaction Rate. Rapid mixing of concentrated reactants is a common cause of amorphous precipitation.

  • Action: Use a slow diffusion or vapor diffusion method. In a typical setup, a solution of the ligand is layered on top of a denser solution of the metal salt. Over time, the reactants diffuse into each other and form crystals at the interface.

  • Causality: Slowing the rate of reactant mixing keeps the concentration at the growth front low, favoring the thermodynamically stable crystalline product over a kinetically trapped amorphous precipitate.[4]

Step 2: Introduce a Modulator or Capping Agent. A modulator can temporarily bind to the metal centers, slowing down the polymerization process and encouraging more ordered growth.

  • Action: Add a small amount of a monocarboxylic acid (e.g., acetic acid or formic acid) to the reaction mixture. This modulator will compete with the DAPDC ligand, slowing the formation of the extended network and allowing time for crystalline defects to be annealed.

  • Causality: Modulators reversibly cap coordination sites, preventing the rapid and uncontrolled polymerization that leads to amorphous materials. This gives the system time to self-correct and form a more ordered, crystalline structure.[9]

Step 3: Adjust the Metal-to-Ligand Ratio. An incorrect stoichiometric ratio can lead to incomplete coordination and the formation of undesired polymeric species.[4]

  • Action: Systematically vary the metal-to-ligand ratio. Prepare a series of reactions with ratios from 2:1 to 1:2 to find the optimal stoichiometry for your desired product.

  • Causality: The final structure of a coordination polymer is highly dependent on the connectivity of its nodes (metal ions) and linkers (ligands). Finding the right balance is essential for achieving the desired dimensionality and crystallinity.[4]

Visualizing the Problem and Solution

To better understand the concepts discussed, the following diagrams illustrate the core challenge of steric hindrance and a logical workflow for troubleshooting.

StericHindrance cluster_ligand DAPDC Ligand cluster_metal Metal Ion Approach Pyrazine Pyrazine Ring COOH1 Carboxylic Acid 1 Pyrazine->COOH1 COOH2 Carboxylic Acid 2 Pyrazine->COOH2 NH2_1 Amine 1 Pyrazine->NH2_1 NH2_2 Amine 2 Pyrazine->NH2_2 Metal M+ Metal->rep1 Steric Repulsion Metal->rep2

Caption: Steric hindrance in DAPDC complexes.

TroubleshootingWorkflow Start Low/No Product Yield Solvent Change Solvent System (e.g., less coordinating) Start->Solvent CheckYield1 Yield Improved? Solvent->CheckYield1 Energy Increase Reaction Energy (e.g., Microwave) CheckYield2 Yield Improved? Energy->CheckYield2 LigandMod Temporarily Modify Ligand (e.g., Esterification) CheckYield3 Yield Improved? LigandMod->CheckYield3 CheckYield1->Energy No Success Success: Optimize Conditions CheckYield1->Success Yes CheckYield2->LigandMod No CheckYield2->Success Yes CheckYield3->Success Yes Failure Re-evaluate Approach: Consider alternative ligand CheckYield3->Failure No

Sources

stability of 3,6-diaminopyrazine-2,5-dicarboxylic acid in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3,6-diaminopyrazine-2,5-dicarboxylic acid (CAS: 203798-34-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document addresses potential stability issues in both acidic and basic media, offering practical solutions and insights based on established chemical principles and data from structurally related compounds.

I. Compound Overview and General Handling

This compound is a heterocyclic compound featuring a pyrazine core substituted with two amino groups and two carboxylic acid groups. This multifunctional structure makes it a valuable building block in medicinal chemistry and materials science. However, the presence of both acidic (carboxylic acid) and basic (amino) functional groups, along with an electron-rich aromatic system, presents unique stability challenges.

Key Structural Features:

  • Pyrazine Ring: A generally stable aromatic heterocycle, though it can be susceptible to photolytic degradation under certain conditions.

  • Amino Groups (-NH₂): Act as electron-donating groups and are susceptible to protonation in acidic media and potential oxidation.

  • Carboxylic Acid Groups (-COOH): Prone to deprotonation in basic media and may undergo decarboxylation under certain stress conditions.

Recommended Storage:

For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.

II. Stability in Acidic Media: Troubleshooting and FAQs

The behavior of this compound in acidic solutions is primarily governed by the protonation of its amino and pyrazine nitrogen atoms.

FAQ 1: Why is my compound showing poor solubility in acidic media?

  • Causality: In acidic conditions, the basic amino groups and the nitrogen atoms of the pyrazine ring will be protonated. This results in the formation of a cationic species, which may have limited solubility depending on the counter-ion and the overall ionic strength of the solution. The protonation state is pH-dependent. Based on data for the structurally similar 3-aminopyrazine-2-carboxylic acid, which has an acidic pKa of approximately 2.86 and a basic pKa around 1.19, we can infer that in strongly acidic solutions (pH < 2), the molecule will be fully protonated and may exhibit altered solubility characteristics.[1]

  • Troubleshooting:

    • Adjust pH: Carefully adjust the pH of your solution. The solubility of the compound is expected to be lowest near its isoelectric point. Experiment with a range of acidic pH values to find the optimal solubility for your application.

    • Co-solvents: Consider the use of a minimal amount of a polar organic co-solvent (e.g., DMSO, DMF) to aid in dissolution before adding the aqueous acidic medium. Ensure the co-solvent is compatible with your experimental system.

    • Salt Form: If you are consistently facing solubility issues, consider whether a specific salt form of the compound might offer better solubility in your desired medium.

FAQ 2: I am observing a loss of my compound over time in a strongly acidic solution, even at room temperature. What could be the cause?

  • Causality: While the pyrazine ring is generally robust, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. A potential degradation pathway is decarboxylation, the loss of one or both carboxylic acid groups as carbon dioxide. The presence of electron-donating amino groups on the pyrazine ring may influence the susceptibility to decarboxylation.

  • Troubleshooting Protocol: Monitoring for Decarboxylation

    • Time-Course Analysis: Set up a time-course experiment where your compound is incubated in the acidic medium of interest. Take aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Preparation: Immediately neutralize the aliquots to quench the degradation process. Dilute the samples in a suitable mobile phase for analysis.

    • Analytical Method: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

      • HPLC Method:

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

        • Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.

    • Data Analysis: Look for a decrease in the peak area of the parent compound and the emergence of new peaks. The retention time of the decarboxylated product(s) would be expected to be different from the parent compound. Mass spectrometry can be used to confirm the identity of the degradation products by observing the loss of 44 Da (mass of CO₂) from the parent mass.

dot

Caption: Workflow for monitoring the stability of this compound in acidic media.

III. Stability in Basic Media: Troubleshooting and FAQs

In basic media, the carboxylic acid groups of this compound will be deprotonated, forming a carboxylate salt.

FAQ 3: My compound dissolves in basic solution, but then a precipitate forms over time. What is happening?

  • Causality: The initial dissolution is due to the formation of the dicarboxylate salt. However, the stability of the compound in basic solution can be compromised. One possibility is decarboxylation, which can be catalyzed by base, especially with heating. The resulting partially or fully decarboxylated species may have lower solubility in the basic medium, leading to precipitation.

  • Troubleshooting:

    • Temperature Control: Avoid heating solutions of the compound in basic media unless required for a specific reaction. If heating is necessary, perform it for the shortest possible duration.

    • pH Optimization: Use the minimum concentration of base required to achieve dissolution and maintain the desired pH. Very high pH values may accelerate degradation.

    • Inert Atmosphere: The amino groups on the pyrazine ring can be susceptible to oxidation, which can be more pronounced at higher pH.[2] Working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

FAQ 4: I am concerned about the stability of the amino groups in my basic reaction conditions. How can I assess this?

  • Causality: Aromatic amines can undergo oxidative degradation, and this can be facilitated in basic conditions. This could lead to the formation of colored byproducts or compounds with altered chromatographic behavior.

  • Troubleshooting Protocol: Assessing Oxidative Degradation

    • Forced Oxidation Study: To understand the potential for oxidative degradation, you can perform a forced degradation study.

      • Prepare a solution of your compound in a relevant basic buffer.

      • Add a mild oxidizing agent, such as a low concentration of hydrogen peroxide.

      • Monitor the reaction over time using HPLC-UV/MS, as described in the acidic stability section.

    • Preventative Measures in Experiments:

      • Degas Solvents: Before preparing your solutions, degas the solvents to remove dissolved oxygen.

      • Inert Atmosphere: Conduct your experiments under an inert atmosphere.

      • Antioxidants: If compatible with your downstream applications, consider the addition of a small amount of an antioxidant.

dot

Caption: Potential degradation pathways for this compound.

IV. Quantitative Data Summary

CompoundpKa (acidic)pKa (basic)Source
3-Aminopyrazine-2-carboxylic acid~2.86~1.19[1]

Note: These values are for a related compound and should be used as an estimation. It is recommended to experimentally determine the pKa values for this compound for precise applications.

V. References

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard. 3-Aminopyrazine-2-carboxylic acid. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaCompass. [Link]

  • Yu, A. N., & Zhang, T. (2010). Pyrazine formation from Maillard reaction of L-ascorbic acid and L-threonine. Food Chemistry, 120(3), 816-820.

  • PubChem. 3-Aminopyrazine-2-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency. 3-Aminopyrazine-2-carboxylic acid Properties. [Link]

  • PubChem. 5,6-Diaminonicotinic acid. [Link]

  • R Discovery. Degradation Of Aromatic Amino Acids Research Articles. [Link]

  • Frontiers in Microbiology. Bacterial degradation of monocyclic aromatic amines. [Link]

  • NCBI. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]

  • NCBI. Biochemistry, Amino Acid Synthesis and Degradation. [Link]

  • ResearchGate. Amino Acid Degradation | Request PDF. [Link]

  • PubChem. This compound. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 3,6-diaminopyrazine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an advanced technical reference for the validation of 3,6-diaminopyrazine-2,5-dicarboxylic acid (DAPDA). It synthesizes experimental data from precursors and derivatives to establish a robust identification protocol, addressing the specific challenges of analyzing centrosymmetric, proton-deficient heterocycles.

Executive Summary & Compound Significance

This compound (CAS: 203798-34-9) is a high-symmetry heterocyclic scaffold critical in the synthesis of Metal-Organic Frameworks (MOFs), fluorescent probes (e.g., for GFR measurement), and bioactive pteridine derivatives.[1][2]

The Analytical Challenge: Unlike typical organic molecules, this compound possesses no non-exchangeable protons (C-H bonds) on the pyrazine ring. Its 1H NMR spectrum in aprotic solvents (DMSO-d6) is defined solely by labile protons (-NH₂ and -COOH), making it susceptible to solvent water suppression artifacts and pH-dependent shifts. This guide provides a comparative framework to distinguish the pure compound from its precursors (nitriles) and decarboxylated impurities.

Comparative Chemical Shift Analysis

The following data compares the target molecule against its immediate precursor and common degradation products.

Table 1: 1H NMR Chemical Shift Fingerprint (DMSO-d6)[3]
Proton TypeTarget: DAPDA (δ ppm)Precursor: Dinitrile* (δ ppm)Impurity: Pyrazine-2-COOH (δ ppm)Signal Character
-NH₂ (Amine) 7.50 – 8.50 7.80 – 8.20N/ABroad singlet (exchangeable).
-COOH (Acid) 12.50 – 14.00 N/A~13.50Very broad; often invisible if wet.[3]
Pyrazine Ring C-H ABSENT ABSENT 9.24, 8.90, 8.70 Critical Purity Indicator.
Solvent Residual 2.50 (DMSO)2.50 (DMSO)2.50 (DMSO)Quintet reference.
  • Precursor: 3,6-diamino-2,5-pyrazinedicarbonitrile.[4]

  • Note: The target molecule is centrosymmetric. All 4 amine protons are chemically equivalent, and both acid protons are equivalent, resulting in a spectrum with only two signal regions in dry DMSO-d6.

Table 2: 13C NMR Validation (Cross-Reference)

Since 1H NMR is sparse, 13C NMR is the definitive confirmation method.

Carbon EnvironmentShift (δ ppm)Assignment
C=O (Carboxyl) 164.0 – 166.0 Carbonyl carbon (deshielded).
C-N (Ring) 146.0 – 149.0 Pyrazine ring carbon attached to -NH₂.
C-C (Ring) 120.0 – 126.0 Pyrazine ring carbon attached to -COOH.

Technical Insight: The precursor (dinitrile) shows nitrile carbons at ~115 ppm and ring carbons at ~149 ppm. The appearance of the 165 ppm (C=O) signal confirms successful hydrolysis.

Experimental Protocol: The "Negative Control" Method

Because the 1H NMR signals arise entirely from exchangeable protons, the most reliable validation method involves a "Negative Control" experiment using Deuterium Oxide (D₂O).

Step-by-Step Workflow
  • Sample A (Characterization): Dissolve 5-10 mg of sample in 0.6 mL dry DMSO-d6 .

    • Observation: Look for broad singlets at ~8.0 ppm (-NH₂) and ~13.0 ppm (-COOH). Ensure the region 8.5–9.5 ppm is silent (absence of C-H ring protons).

  • Sample B (Validation): Dissolve 5-10 mg of sample in 0.6 mL D₂O containing 1 drop of NaOD (40% in D₂O).

    • Mechanism:[4][5] NaOD converts the acid to the soluble carboxylate salt and catalyzes rapid H/D exchange on the amines.

    • Observation: The spectrum should be blank (except for the HDO solvent peak at ~4.79 ppm).

    • Result: If peaks remain in the aromatic region (7-9 ppm), the sample contains non-exchangeable impurities (e.g., decarboxylated pyrazines or starting materials with C-H bonds).

Structural & Workflow Visualization

Diagram 1: Analytical Logic Flow for Purity Assessment

PurityCheck Start Unknown Sample (Yellow/Red Solid) SolventA Dissolve in DMSO-d6 Start->SolventA CheckCH Check Region 8.5 - 9.5 ppm SolventA->CheckCH ResultCH Signals Present? CheckCH->ResultCH Impurity IMPURITY DETECTED (Pyrazine-H present) ResultCH->Impurity Yes CheckNH Check Region 7.5 - 8.5 ppm ResultCH->CheckNH No (Silent) ResultNH Broad Singlet? CheckNH->ResultNH ResultNH->Impurity No D2O_Test Validation Test: Dissolve in D2O + NaOD ResultNH->D2O_Test Yes FinalCheck Spectrum Empty? D2O_Test->FinalCheck Pass IDENTITY CONFIRMED This compound FinalCheck->Pass Yes (Only HDO peak) Fail FAIL Non-exchangeable impurity FinalCheck->Fail No (Peaks remain)

Caption: Decision tree for validating DAPDA purity using 1H NMR solvent switching.

Diagram 2: Chemical Shift Correlation Map

ShiftMap Struct NH2 Pyrazine Ring COOH AmineShift 1H: 7.5 - 8.5 ppm (Broad Singlet) Struct:n->AmineShift AcidShift 1H: 12.5 - 14.0 ppm (Broad/Invisible) Struct:c->AcidShift RingShift 13C: ~148 ppm (C-N) 13C: ~125 ppm (C-C) Struct:r->RingShift Note Note: No 1H signals on Ring Carbons Struct:r->Note

Caption: Correlation of structural moieties to expected NMR signals in DMSO-d6.

References

  • Synthesis and Precursor Data: US Patent 5,294,711. "3,6-diamino-2,5-pyrazinedicarbonitrile and methods of preparation." (Contains 13C NMR data for the nitrile precursor).

  • Derivative Characterization: Medibeacon Inc. "Exogenous fluorescent tracer agents based on pegylated pyrazine dyes." (Bioorganic & Medicinal Chemistry).[3][5][6]

  • Impurity Reference: ChemicalBook. "2-Pyrazinecarboxylic acid 1H NMR Spectrum." (Reference for decarboxylated impurity shifts).

  • General Shift Tables: University of Wisconsin-Madison. "Bordwell pKa Table and NMR Shift Data." (Reference for general amine/acid shifts).

Sources

A Comparative Guide to FTIR Spectrum Analysis of Carboxyl and Amino Groups in Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison and analysis of the Fourier-Transform Infrared (FTIR) spectra of carboxyl and amino groups in pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals who are working with these compounds and require a deeper understanding of their structural characterization using vibrational spectroscopy. We will explore the theoretical underpinnings, practical experimental considerations, and data interpretation, supported by comparative data and established protocols.

The Significance of Pyrazine Derivatives and Functional Group Analysis

Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals, flavorings, and agrochemicals. The presence, position, and interaction of functional groups, such as carboxyl (-COOH) and amino (-NH2) groups, on the pyrazine ring are critical to their chemical reactivity, biological activity, and physical properties. Accurate and efficient characterization of these functional groups is therefore a cornerstone of quality control, drug design, and mechanistic studies in these fields.

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group has a unique set of vibrational modes that absorb IR radiation at specific frequencies, making FTIR an invaluable tool for identifying and differentiating between molecules, as well as for studying intermolecular interactions.

Fundamental Principles of FTIR Analysis for Carboxyl and Amino Groups

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is where the characteristic stretching vibrations of most functional groups appear, while the fingerprint region contains complex vibrations that are unique to the molecule as a whole.

Vibrational Modes of the Carboxyl Group

The carboxyl group gives rise to several distinct and characteristic absorption bands in the IR spectrum:

  • O-H Stretching: This is one of the most recognizable bands in the IR spectrum. In the condensed phase, the O-H stretch of a carboxylic acid appears as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹. The broadness is due to the strong hydrogen bonding between carboxylic acid dimers.

  • C=O Stretching: The carbonyl stretch is a very strong and sharp absorption that occurs in the region of 1760-1690 cm⁻¹. Its exact position is sensitive to the molecular structure and hydrogen bonding. Conjugation with the pyrazine ring can lower this frequency.

  • C-O Stretching and O-H Bending: These vibrations are coupled and appear as two bands in the fingerprint region. The C-O stretch is typically found between 1320-1210 cm⁻¹, and the in-plane O-H bend is found near 1440-1395 cm⁻¹. A broad out-of-plane O-H bend can also be observed around 920 cm⁻¹.

Vibrational Modes of the Amino Group

The amino group also has characteristic absorption bands that allow for its identification:

  • N-H Stretching: Primary amines (-NH2) show two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Secondary amines (-NHR) show only one band in this region. The presence of two bands is a clear indicator of a primary amine.

  • N-H Bending (Scissoring): This vibration for primary amines appears as a medium to strong absorption in the 1650-1580 cm⁻¹ region. This band can sometimes overlap with the C=C stretching vibrations of the pyrazine ring.

  • C-N Stretching: The C-N stretching vibration is found in the 1350-1000 cm⁻¹ region. Its intensity is variable, and its position can be influenced by the nature of the carbon atom it is attached to (aromatic vs. aliphatic).

  • N-H Wagging: A broad, out-of-plane N-H wagging band can be observed for primary and secondary amines in the 910-665 cm⁻¹ region.

Comparative FTIR Analysis: Pyrazinecarboxylic Acid vs. Aminopyrazine

To illustrate the practical application of these principles, we will compare the hypothetical FTIR spectra of two representative pyrazine derivatives: 2-pyrazinecarboxylic acid and 2-aminopyrazine.

Hypothetical Spectral Data

The following table summarizes the expected characteristic absorption frequencies for these two compounds.

Functional GroupVibrational Mode2-Pyrazinecarboxylic Acid (Expected cm⁻¹)2-Aminopyrazine (Expected cm⁻¹)
Carboxyl (-COOH)O-H Stretch3300-2500 (very broad, strong)-
C=O Stretch~1710-1680 (strong, sharp)-
C-O Stretch / O-H Bend~1300, ~1420-
Amino (-NH₂)N-H Asymmetric Stretch-~3450 (medium)
N-H Symmetric Stretch-~3350 (medium)
N-H Bend (Scissoring)-~1620 (medium-strong)
Pyrazine RingC-H Aromatic Stretch~3100-3000~3100-3000
C=C & C=N Ring Stretch~1600-1400~1600-1400
Interpreting the Spectra: A Side-by-Side Comparison

When analyzing the FTIR spectra of these two compounds, the most striking differences will be in the 3500-2500 cm⁻¹ and 1800-1600 cm⁻¹ regions.

  • 2-Pyrazinecarboxylic Acid: The spectrum will be dominated by an extremely broad O-H stretching band from 3300-2500 cm⁻¹, which may obscure the aromatic C-H stretches. A very strong and sharp carbonyl (C=O) peak will be present around 1700 cm⁻¹.

  • 2-Aminopyrazine: This spectrum will show two distinct, sharper peaks in the 3500-3300 cm⁻¹ region, characteristic of the primary amine N-H stretches. In the carbonyl region, there will be no strong C=O absorption. Instead, a prominent N-H bending vibration will appear around 1620 cm⁻¹.

The presence of both functional groups on the same pyrazine ring, for example in 3-aminopyrazine-2-carboxylic acid, would result in a more complex spectrum exhibiting characteristics of both. Zwitterion formation could also significantly influence the vibrational frequencies.

Experimental Protocol: Obtaining High-Quality FTIR Spectra

The quality of the FTIR spectrum is highly dependent on proper sample preparation and data acquisition.

Sample Preparation (KBr Pellet Method)

This is a common method for analyzing solid samples.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared (IR) lamp

  • Potassium bromide (KBr), spectroscopy grade

  • Sample (pyrazine derivative)

  • Spatula

  • Balance (analytical)

Procedure:

  • Drying: Gently dry the KBr powder and the sample under an IR lamp for at least 2 hours to remove any adsorbed water. Moisture can introduce broad O-H bands that interfere with the spectrum.

  • Weighing: Weigh approximately 1-2 mg of the pyrazine derivative and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality, transparent pellet.

  • Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR Data Acquisition

Typical Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio increases with the square root of the number of scans)

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected before running the sample.

Visualizing the Workflow and Molecular Structures

The following diagrams illustrate the key concepts discussed.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Drying Drying (KBr + Sample) Weighing Weighing Drying->Weighing Grinding Grinding Weighing->Grinding Pressing Pellet Pressing Grinding->Pressing Background Background Scan Pressing->Background SampleScan Sample Scan Background->SampleScan Processing Data Processing SampleScan->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.

Pyrazine_Derivatives cluster_pyrazinecarboxylic 2-Pyrazinecarboxylic Acid cluster_aminopyrazine 2-Aminopyrazine PyrazineCOOH N(C=C)2N=CHC=C(COOH) PyrazineNH2 N(C=C)2N=CHC=C(NH2)

Caption: Chemical structures of 2-pyrazinecarboxylic acid and 2-aminopyrazine.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of pyrazine derivatives. The distinct and well-characterized absorption bands of carboxyl and amino groups allow for their unambiguous identification. By carefully preparing the sample and understanding the characteristic vibrational frequencies, researchers can confidently determine the functional groups present in their compounds. This guide provides the foundational knowledge and practical steps necessary to perform and interpret FTIR analysis for these important molecules, thereby supporting advancements in medicinal chemistry and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

A Comparative Guide to the Solid-State Characterization of 3,6-diaminopyrazine-2,5-dicarboxylic Acid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the comprehensive characterization of a crystalline active pharmaceutical ingredient (API) is a cornerstone of robust and reliable product development. The three-dimensional arrangement of molecules in a solid state dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of analytical techniques for characterizing the crystalline form of 3,6-diaminopyrazine-2,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

While a public crystal structure for this compound (PubChem CID: 11127226) is not available in crystallographic databases as of the time of this publication, this guide will establish a framework for its characterization.[1] We will leverage data from structurally analogous pyrazine derivatives to predict the expected X-ray powder diffraction (XRPD) features and provide a detailed protocol for its experimental determination. Furthermore, we will objectively compare XRPD with other essential solid-state analysis techniques, offering a holistic perspective on comprehensive structural elucidation.

The Central Role of X-ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique and the workhorse for the routine analysis of polycrystalline materials.[2] It provides a unique "fingerprint" of a crystalline solid, enabling phase identification, polymorph screening, and quality control. The technique relies on the constructive interference of monochromatic X-rays with the ordered atomic planes within a crystal lattice, governed by Bragg's Law. The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of a specific crystalline structure.

Predicting the XRPD Pattern of this compound

In the absence of experimental data for the title compound, we can infer potential structural motifs and crystallographic features from its close chemical relatives. The crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate have been determined, revealing extensive hydrogen-bonding networks that dictate their molecular packing.

  • Pyrazine-2,5-dicarboxylic acid dihydrate crystallizes in the triclinic system, forming molecular layers held together by hydrogen bonds involving the carboxylic acid groups and water molecules.

  • 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate also features a three-dimensional lattice with interwoven acid and water molecules, forming unique zig-zag tapes.

Given the presence of both amino and carboxylic acid functional groups, this compound is expected to form a highly ordered, three-dimensional network stabilized by strong intermolecular hydrogen bonds (N-H···O, O-H···N, and potentially N-H···N). This robust network would likely result in a stable crystalline solid with a distinct and well-resolved XRPD pattern. The presence of strong, directional interactions suggests the possibility of a relatively high-symmetry crystal system, though lower symmetry space groups are common for complex organic molecules.

Compound Crystal System Key Structural Features Reference
Pyrazine-2,5-dicarboxylic acid dihydrateTriclinicMolecular layers with extensive hydrogen bonding
3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate(not specified)3D lattice with zig-zag tapes of acid and water molecules
This compound (Predicted) (not determined)Expected to have a highly ordered 3D network with strong N-H···O and O-H···N hydrogen bonds

Experimental Protocol for XRPD Analysis

The following protocol outlines the standard procedure for obtaining a high-quality X-ray powder diffraction pattern for a novel organic compound like this compound.

Sample Preparation

The primary goal of sample preparation is to present a flat, densely packed surface of randomly oriented crystallites to the X-ray beam.

  • Grinding: Gently grind approximately 10-20 mg of the crystalline powder in an agate mortar and pestle. This reduces particle size to the optimal range (typically 1-10 µm) and minimizes preferred orientation, a phenomenon where crystallites align in a non-random way, leading to biased peak intensities.

  • Mounting: Back-load the powdered sample into a sample holder. This involves pressing the powder into the cavity from the rear to ensure a flat surface that is flush with the holder's reference plane. A zero-background sample holder (e.g., a single crystal silicon wafer) is recommended to minimize background signal, especially for weakly diffracting samples.

Instrumentation and Data Collection

A modern Bragg-Brentano diffractometer is typically used for routine XRPD analysis.

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is the most common source.

  • Instrument Settings:

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Optics: Use of a monochromator or a Kβ filter is essential to ensure monochromatic radiation.

    • Scan Range (2θ): A typical range for organic molecules is 2° to 40°.

    • Step Size: 0.02° 2θ.

    • Scan Speed/Time per Step: A longer time per step (e.g., 1-10 seconds) improves the signal-to-noise ratio.

Data Analysis
  • Phase Identification: The experimental pattern is compared to databases (e.g., the Powder Diffraction File™) to identify known crystalline phases. For a new compound, the pattern serves as its reference fingerprint.

  • Peak Analysis: The positions of the diffraction peaks are used to determine the unit cell parameters. Peak intensities provide information about the atomic arrangement, and peak broadening can be used to estimate crystallite size via the Scherrer equation.

A Comparative Overview of Solid-State Analytical Techniques

While XRPD is indispensable, a multi-technique approach is often necessary for a complete and unambiguous characterization of a crystalline solid. The choice of technique depends on the specific information required and the nature of the sample.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
X-ray Powder Diffraction (XRPD) Diffraction of X-rays by a polycrystalline sample~10-20 mg of powderCrystalline phase identity, polymorphism, crystallinity, unit cell parametersFast, non-destructive, excellent for phase identificationProvides averaged structural information, structure solution can be challenging
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystalSingle crystal of sufficient size and quality (~50-200 µm)Absolute 3D molecular structure, bond lengths, bond angles, polymorphismThe "gold standard" for structural determination, provides unambiguous atomic arrangementGrowing suitable single crystals can be a major bottleneck
Solid-State NMR (ssNMR) Spectroscopy Nuclear spin transitions in a strong magnetic field~50-100 mg of powderLocal chemical environment, number of unique molecules in the asymmetric unit, polymorphismHighly sensitive to local structure, excellent for distinguishing polymorphs, can analyze amorphous materialsLow sensitivity, complex spectra, does not provide long-range order information directly
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations~1-2 mg of solidFunctional groups, hydrogen bonding information, polymorphismFast, requires minimal sample, sensitive to changes in intermolecular interactionsIndirect structural information, peak overlap can be an issue in complex molecules

Integrated Workflow for Crystalline Material Characterization

The characterization of a new crystalline entity like this compound should follow a logical, multi-faceted workflow. This ensures that all critical solid-state properties are understood and documented, which is essential for regulatory filings and ensuring product consistency.

G cluster_0 Synthesis & Isolation cluster_1 Primary Characterization cluster_2 In-depth Structural Analysis cluster_3 Final Assessment Synthesis Synthesis of 3,6-diaminopyrazine- 2,5-dicarboxylic acid Crystallization Crystallization Studies Synthesis->Crystallization XRPD XRPD Analysis (Phase Fingerprint) Crystallization->XRPD FTIR FTIR Spectroscopy (Functional Groups & H-Bonding) Crystallization->FTIR DSC_TGA Thermal Analysis (DSC/TGA) (Melting Point, Stability) Crystallization->DSC_TGA SC_XRD Single-Crystal XRD (Absolute Structure) XRPD->SC_XRD If single crystals are obtained ssNMR Solid-State NMR (Local Environment, Polymorphs) XRPD->ssNMR For detailed polymorph analysis Data_Integration Data Integration & Final Solid Form Selection XRPD->Data_Integration SC_XRD->Data_Integration ssNMR->Data_Integration

Caption: Workflow for the solid-state characterization of a new chemical entity.

Conclusion

The thorough characterization of the crystalline form of this compound is critical for its potential development. While experimental data is not yet publicly available, this guide has established a clear path forward. By leveraging knowledge from analogous structures, a predictive understanding of its solid-state behavior can be formed. The cornerstone of its characterization will be X-ray Powder Diffraction, which provides an essential fingerprint for phase identification and quality control.

However, a comprehensive understanding can only be achieved through the synergistic application of multiple analytical techniques. Single-crystal XRD remains the ultimate tool for determining the absolute structure, while ssNMR and FTIR provide invaluable, complementary information on the local chemical environment and intermolecular interactions. By following the integrated workflow presented, researchers can confidently and accurately define the solid-state properties of this and other novel crystalline materials, ensuring a solid foundation for further development.

References

  • Delgado, G. E. (2025, August 10). X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

Sources

mass spectrometry fragmentation pattern of 3,6-diaminopyrazine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assessment of the Glomerular Filtration Rate (mGFR) is a cornerstone of nephrology, clinical pharmacology, and drug development. Historically, heavily iodinated contrast agents like Iohexol have served as the gold standard for exogenous GFR measurement. However, next-generation fluorescent tracer agents built on the 3,6-diaminopyrazine-2,5-dicarboxylic acid scaffold (such as MB-301 and its clinical derivative, Relmapirazin/MB-102) are revolutionizing the field by enabling both non-invasive transdermal optical monitoring and highly precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis[1].

This guide objectively compares the mass spectrometry fragmentation mechanics, ionization efficiencies, and bioanalytical workflows of pyrazine-based tracers against legacy alternatives, providing a self-validating framework for researchers transitioning to these novel compounds.

Mechanistic Profiling: Fragmentation of this compound

To design a robust and highly sensitive Multiple Reaction Monitoring (MRM) assay, understanding the gas-phase dissociation kinetics of the analyte is paramount. This compound (


, exact mass 198.0389 Da) is a highly polar, electron-deficient heteroaromatic compound. Under positive electrospray ionization (ESI+), the molecule readily accepts a proton at the pyrazine nitrogen or primary amine groups, yielding a stable 

precursor ion at

199.05.

The Causality of Fragmentation: Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the fragmentation hierarchy is strictly dictated by the lability of the functional groups attached to the pyrazine core:

  • Primary Decarboxylation (

    
     199.05 
    
    
    
    155.05):
    The most thermodynamically favorable event is the cleavage of one carboxylic acid group, resulting in a neutral loss of carbon dioxide (-44 Da). Because this transition requires relatively low collision energy (15–20 eV) and yields a dominant, noise-free peak, it is the universal choice for the quantifier ion in bioanalytical assays.
  • Secondary Decarboxylation (

    
     155.05 
    
    
    
    111.06):
    Increasing the collision energy forces the loss of the second carboxyl group, yielding the bare 3,6-diaminopyrazine core. Monitoring this transition serves as an excellent qualifier ion to ensure chromatographic peak purity.
  • Alternative Pathways: Minor neutral losses of water (-18 Da,

    
     181.04) and ammonia (-17 Da, 
    
    
    
    182.02) occur from the carboxyl and amino groups, respectively, but are generally too weak for reliable trace-level quantitation.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 199.05 F1 Primary Fragment m/z 155.05 M->F1 -44 Da (Loss of CO2) F3 Minor Fragment m/z 181.04 M->F3 -18 Da (Loss of H2O) F4 Minor Fragment m/z 182.02 M->F4 -17 Da (Loss of NH3) F2 Secondary Fragment m/z 111.06 F1->F2 -44 Da (Loss of CO2)

ESI-MS/MS fragmentation pathway of this compound ([M+H]+ m/z 199).

Platform Comparison: Pyrazine Tracers vs. Iohexol

When validating a tracer for preclinical pharmacokinetics (PK) or human clinical trials, the analytical platform dictates the assay's linear dynamic range and structural specificity. We compare the pyrazine scaffold against Iohexol across two primary MS architectures[2][3].

Workflow Sample Biofluid Sample Ext HILIC Separation Sample->Ext QqQ QqQ MS/MS (MRM Mode) Ext->QqQ QTOF Q-TOF HRMS (Full Scan) Ext->QTOF Data1 Targeted Quant (PK Profiling) QqQ->Data1 Data2 Structural ID (Metabolite Check) QTOF->Data2

LC-MS/MS bioanalytical workflows for pyrazine-based GFR tracer quantification and characterization.

Quantitative Performance Data

Iohexol is heavily iodinated, making it prone to complex isotopic distributions that dilute the ion current across multiple mass channels. In contrast, the pyrazine scaffold concentrates its ion current into a single, sharp monoisotopic peak, offering vastly superior sensitivity and a lower Limit of Quantification (LLOQ)[4].

ParameterThis compound (MB-301)Relmapirazin (MB-102)Iohexol (Legacy Standard)
Molecular Weight 198.14 Da372.33 Da821.14 Da
Precursor Ion (ESI+)

199.05


373.12


822.10

Primary Product Ion

155.05

254.10

804.10
Optimal Collision Energy 15 - 20 eV20 - 25 eV25 - 35 eV
Primary Neutral Loss

(44 Da)
Cleavage of amide side-chain

(18 Da)
Isotopic Interference Negligible (Monoisotopic)Negligible (Monoisotopic)High (Multi-Iodine Spread)
Estimated LLOQ (Plasma) 1 - 5 ng/mL5 - 10 ng/mL50 - 100 ng/mL

Validated Experimental Protocol: LC-MS/MS Workflow

To ensure high reproducibility and minimize matrix effects during the quantification of this compound from plasma or urine, the following self-validating protocol must be employed. This system utilizes an internal standard and dual-transition monitoring to guarantee data integrity.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g.,

    
    -MB-301).
    
  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • The Causality: The 1:3 ratio of aqueous to organic solvent effectively crashes plasma proteins. The addition of 0.1% formic acid is critical; it ensures the carboxylic acid groups remain fully protonated, improving their partitioning into the supernatant and preventing analyte loss through non-specific protein binding.

Step 2: Chromatographic Separation
  • Inject 5 µL of the supernatant onto a ZIC-pHILIC column (2.1 x 100 mm, 3 µm) maintained at 40°C.

  • Run a gradient utilizing Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • The Causality: Standard reversed-phase (C18) columns fail to retain this highly hydrophilic dicarboxylic acid, causing it to elute in the void volume alongside signal-suppressing physiological salts. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention (

    
    ), ensuring the analyte elutes in a clean, suppression-free chromatographic window.
    
Step 3: MS/MS Detection (Triple Quadrupole)
  • Operate the mass spectrometer in ESI+ MRM mode.

  • Set the capillary voltage to 3.5 kV and strictly cap the desolvation temperature at 350°C.

  • Monitor the

    
     transition (CE: 18 eV) for quantitation.
    
  • Monitor the

    
     transition (CE: 30 eV) for qualification (Self-Validation Check: The ion ratio between the quantifier and qualifier must remain within 
    
    
    
    of the reference standard).
  • The Causality: The desolvation temperature limit is an absolute necessity. Exceeding 350°C induces thermal decarboxylation in-source before the intact molecules can reach the first quadrupole, which drastically depletes the precursor ion population and compromises assay sensitivity.

References

  • - "Development of fluorescent tracers for the real-time monitoring of renal function." (2011).

  • - "Characterization of MB-102, a New Fluorescent Tracer Agent for Point-of-Care Renal Function Monitoring."

  • - "A DIFFICULT PATH TO POINT-OF-CARE MEASUREMENT OF GLOMERULAR FILTRATION RATE." (2025).

  • - "Transdermal fluorescence detection of a dual fluorophore system for noninvasive point-of-care gastrointestinal permeability measurement."

  • - "Pyrazines (Update 2011): Synthesis and Fragmentation Profiles."

Sources

comparing fluorescence of 3,6-diaminopyrazine-2,5-dicarboxylic acid vs rhodamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fluorophore development, selecting the right fluorescent agent for a given assay is rarely just about brightness; it is about matching the molecule’s photophysical and pharmacokinetic properties to the physiological environment.

When comparing 3,6-diaminopyrazine-2,5-dicarboxylic acid (often referred to as DPDCA or MB-301) against classic Rhodamine dyes, we are looking at two fundamentally different design philosophies. Rhodamine is a lipophilic, xanthene-based dye optimized for high quantum yield in in vitro cellular imaging. In contrast, DPDCA is a highly hydrophilic, pyrazine-based tracer engineered specifically for real-time, in vivo functional monitoring, such as measuring glomerular filtration rates (GFR) and gastrointestinal permeability[1].

Below is an objective, data-driven comparison of their performance, supported by mechanistic explanations and validated experimental workflows.

Photophysical Profiling: The Stokes Shift Advantage

The core difference between these two fluorophores lies in their excitation and emission dynamics. Rhodamine boasts an exceptionally high quantum yield (often >0.7), making it brilliantly fluorescent under a microscope. However, it suffers from a narrow Stokes shift (~25 nm). In dense tissue, this narrow gap causes excitation light to backscatter into the emission detector, creating high background noise and severe self-quenching.

DPDCA utilizes a strong intramolecular charge-transfer chromophoric system, granting it a massive Stokes shift of approximately 135 nm[2]. While its quantum yield (~0.4) is lower than Rhodamine's, this large spectral separation isolates the emission signal from excitation backscatter[2]. This makes DPDCA vastly superior for transdermal or deep-tissue in vivo imaging, where signal-to-noise ratio is dictated more by background isolation than absolute photon output[1].

Quantitative Comparison Table
PropertyThis compound (MB-301)Rhodamine B (Typical)
Molecular Weight 198 g/mol [1]~479 g/mol
Excitation Max (

)
405 nm[1]~540 nm
Emission Max (

)
540 nm[1]~565 nm
Stokes Shift ~135 nm (Large)~25 nm (Small)
Quantum Yield (

)
~0.40[2]0.70 - 0.90
Hydrophilicity Extremely HighLow (Lipophilic)
Plasma Protein Binding Negligible (<5%)[3]High (>80%)
Primary Clearance Renal (Glomerular Filtration)[3]Hepatic / Biliary
Primary Application In vivo functional monitoring (GFR)[4]In vitro cellular imaging / FRET

Pharmacokinetics: Why Structure Dictates Function

For a fluorophore to act as a reliable in vivo tracer (such as a GFR marker), it must act as an inert passenger in the bloodstream. DPDCA is a small, dianionic molecule at physiological pH. Its extreme hydrophilicity ensures negligible binding to plasma proteins like human serum albumin[3]. Because it remains unbound, it is freely and rapidly filtered by the renal glomerulus[3].

Conversely, Rhodamine's lipophilic and cationic nature drives it to partition into lipid bilayers and bind heavily to serum proteins. This artificially extends its circulatory half-life, shifts its clearance pathway to the liver, and causes it to accumulate in cellular mitochondria. Therefore, while Rhodamine is an excellent mitochondrial stain, it is entirely invalid as a systemic clearance tracer.

G cluster_DPDCA This compound Hydrophilic Pathway cluster_Rhodamine Rhodamine Derivatives Lipophilic Pathway Start Intravenous Administration of Fluorophores DPDCA_Circ Systemic Circulation (Negligible Protein Binding) Start->DPDCA_Circ Rhod_Circ Systemic Circulation (High Protein Binding) Start->Rhod_Circ Kidney Glomerular Filtration (Kidney) DPDCA_Circ->Kidney Urine Rapid Excretion (Urine Recovery) Kidney->Urine Tissue Cellular Uptake (Mitochondrial Accumulation) Rhod_Circ->Tissue Hepatic Hepatic / Biliary Clearance Tissue->Hepatic

Fig 1: Pharmacokinetic routing of hydrophilic pyrazine derivatives vs lipophilic rhodamine dyes.

Experimental Protocol: Self-Validating Pharmacokinetic Profiling

To empirically demonstrate the divergence in clearance mechanisms between these two dyes, we employ a self-validating, three-step workflow. This protocol uses internal controls to ensure that observed differences are due to molecular properties rather than physiological variations.

Step 1: Equilibrium Dialysis (In Vitro Protein Binding Assessment)

  • Methodology : Spike human plasma with 10 µM of either DPDCA or Rhodamine B. Dialyze against 1X PBS (pH 7.4) using a 10 kDa MWCO (Molecular Weight Cut-Off) membrane at 37°C for 4 hours.

  • Mechanistic Causality : A 10 kDa membrane allows free, unbound fluorophores to diffuse into the PBS chamber while retaining large plasma proteins (e.g., albumin at 66 kDa). By measuring the fluorescence in both chambers, we quantify the unbound fraction. This establishes the baseline requirement for renal clearance: a dye heavily bound to proteins (Rhodamine) cannot be filtered by the glomerulus.

Step 2: Dual-Wavelength Transdermal Monitoring (In Vivo Clearance)

  • Methodology : Co-administer DPDCA (16 mg/kg) and Rhodamine B (matched dose) intravenously in a Sprague-Dawley rat model. Monitor transdermal fluorescence decay simultaneously using specific excitation sources (405 nm for DPDCA; 540 nm for Rhodamine)[1].

  • Mechanistic Causality : Co-administration acts as a strict internal control, subjecting both dyes to the exact same hemodynamic variables. Transdermal monitoring captures real-time systemic decay kinetics without the physiological stress or volume depletion artifacts introduced by repeated blood draws.

Step 3: Urine Recovery Validation

  • Methodology : Catheterize the bladder and quantify the absolute fluorophore recovery in the urine over a 4-hour post-injection window.

  • Mechanistic Causality : Blood decay curves alone cannot distinguish between renal excretion, hepatic clearance, or tissue sequestration. High urine recovery specifically validates that the transdermal decay observed for DPDCA is driven exclusively by glomerular filtration, closing the logical loop of the experiment[3].

Conclusion

For drug development professionals, the choice between these molecules is dictated by the assay environment. Rhodamine remains an unparalleled tool for in vitro microscopy where high quantum yield and cellular retention are desired. However, for in vivo diagnostic applications—such as point-of-care GFR monitoring or gastrointestinal permeability assays—this compound is the vastly superior candidate due to its massive Stokes shift, negligible protein binding, and predictable renal clearance.

References

1.1 - National Institutes of Health (NIH) / PMC 2.4 - MediBeacon 3.3 - ResearchGate 4.2 - ResearchGate

Sources

thermal stability analysis (TGA) of pyrazine dicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Thermal Stability Analysis (TGA) of Pyrazine Dicarboxylic Acid MOFs

Executive Summary

For researchers and drug development professionals, selecting the right Metal-Organic Framework (MOF) requires balancing chemical functionality with thermal and structural stability. Pyrazine dicarboxylic acid (PzDC) MOFs offer exceptional Lewis basic sites for active pharmaceutical ingredient (API) loading and heavy metal capture. However, introducing heteroatoms into the organic linker fundamentally alters the framework's thermal degradation pathway. This guide objectively compares the thermogravimetric analysis (TGA) profiles of PzDC-based MOFs against industry standards (UiO-66 and HKUST-1), providing mechanistic insights and a self-validating experimental protocol for rigorous stability assessment.

Mechanistic Insights: The Causality of Thermal Stability

In MOF engineering, thermal stability is dictated by two primary factors: the strength of the metal-ligand coordination bond and the intrinsic thermal resilience of the organic linker.

  • The Baseline (UiO-66): Standard UiO-66 utilizes a Zr₆O₄(OH)₄ node coordinated to purely aromatic 1,4-benzenedicarboxylic acid (BDC). The high charge density of Zr(IV) creates exceptionally strong Zr-O bonds, while the symmetric, carbocyclic benzene ring resists thermal cleavage, pushing the framework collapse temperature to ~450–500 °C[1].

  • The Heteroatom Trade-off (PzDC MOFs): When BDC is replaced with 2,5-pyrazinedicarboxylic acid to form structures like Hf-UiO-66-PzDC or Zr-CAU-22, the thermal stability threshold drops to 270–325 °C[2]. Why? The C-N bonds within the pyrazine ring are highly polarized compared to C-C bonds, making them more susceptible to thermal cleavage and oxidative attack. Furthermore, the uncoordinated nitrogen atoms in the pyrazine ring act as hydrophilic docking sites, retaining strongly bound solvent molecules (water/DMF) that require higher temperatures to desorb. This delayed desolvation often initiates localized hydrolysis of the metal-node upon heating.

  • The Moisture-Sensitive Alternative (HKUST-1): HKUST-1 (Cu-BTC) relies on weaker Cu-O bonds. While it demonstrates moderate thermal stability in dry conditions (collapsing at 300–380 °C), it is notoriously susceptible to moisture-induced degradation, making it less ideal for aqueous drug delivery compared to water-stable Zr/Hf-PzDC MOFs[3].

Comparative TGA Data Analysis

The following table synthesizes quantitative TGA data, isolating the dehydration phase (loss of physisorbed/chemisorbed solvents) from the critical framework collapse phase (linker combustion and node degradation).

MOF SystemMetal NodeOrganic LinkerDehydration / Desolvation TempFramework Collapse TempPrimary Application Profile
Standard UiO-66 Zr(IV)1,4-Benzenedicarboxylic acid (BDC)< 100 °C (Physisorbed)450 – 500 °C High-temp gas catalysis, aggressive chemical environments[1].
Standard HKUST-1 Cu(II)1,3,5-Benzenetricarboxylic acid (BTC)100 – 180 °C300 – 380 °C Gas storage (dry conditions); poor aqueous stability[3].
Hf-UiO-66-PzDC Hf(IV)2,5-Pyrazinedicarboxylic acid~ 215 °C (Chemisorbed)315 °C Targeted drug delivery, Lewis acid/base catalysis[2].
Hf-CAU-22-PzDC Hf(IV)2,5-Pyrazinedicarboxylic acid~ 200 °C325 °C Advanced separations, API loading[2].
Zr-CAU-22 Zr(IV)2,5-Pyrazinedicarboxylic acid~ 150 – 200 °C~ 270 °C Aqueous heavy metal recovery, biomolecule encapsulation.

Data Interpretation: PzDC MOFs exhibit a delayed desolvation phase (200–215 °C) due to strong hydrogen bonding between the pyrazine nitrogens and solvent molecules[2]. While their framework collapse occurs earlier than standard UiO-66, a stability window up to 270 °C is more than sufficient for physiological applications and standard pharmaceutical processing.

Experimental Methodology: Self-Validating TGA Protocol

A common pitfall in MOF characterization is misinterpreting a heavy solvent loss event as framework collapse. To ensure scientific integrity, TGA must be coupled with Evolved Gas Analysis (EGA) and Variable Temperature Powder X-Ray Diffraction (VT-PXRD) to create a self-validating data loop[3][4].

Step-by-Step Workflow:

  • Sample Activation: Evacuate 15–20 mg of the PzDC MOF sample at 150 °C under dynamic vacuum for 12 hours to remove unreacted ligands and free pore solvent.

  • TGA-EGA Execution: Place the activated sample in an alumina crucible. Run the TGA from 25 °C to 800 °C at a heating rate of 10 °C/min under a continuous flow of synthetic air (oxidative) or helium (inert). Couple the TGA exhaust to a Mass Spectrometer (MS) or FTIR[3].

  • Mass Loss Deconvolution:

    • Phase 1 (< 250 °C): Monitor MS for m/z 18 (H₂O) or m/z 73 (DMF) to quantify desolvation.

    • Phase 2 (> 270 °C): Monitor MS for m/z 44 (CO₂) and NOₓ species, indicating the combustion of the pyrazine linker and the onset of framework collapse.

  • Orthogonal Validation (VT-PXRD): To definitively prove the collapse temperature, run VT-PXRD on a parallel sample, increasing the temperature in 10 °C increments. The exact temperature where the characteristic low-angle diffraction peaks (e.g., around 7° 2θ for UiO-66 topologies) broaden and disappear confirms the structural collapse, validating the TGA mass loss event[4].

Workflow Visualization

G A Sample Activation (150°C, Vacuum) B TGA Heating Ramp (10°C/min, 25-800°C) A->B Activated Sample C Evolved Gas Analysis (MS / FTIR) B->C Evolved Volatiles D Mass Loss Deconvolution (Solvent vs. Linker) B->D Weight % Data C->D Chemical ID E Orthogonal Validation (VT-PXRD) D->E Suspected Collapse Temp F Thermal Stability Profile Established E->F Verified Crystallinity Loss

TGA-EGA workflow with orthogonal VT-PXRD validation for MOF stability.

Conclusion

When comparing Pyrazine Dicarboxylic Acid MOFs to standard alternatives, researchers must weigh thermal robustness against chemical utility. While UiO-66 remains the undisputed leader in raw thermal stability[1], PzDC MOFs like Hf-UiO-66-PzDC and Zr-CAU-22 offer a highly functionalized pore environment. Their thermal stability (up to ~270–325 °C) is fully compatible with the thermal budgets required for drug formulation, solvent extraction, and biological assays, making them superior candidates for targeted, functional applications despite the lower decomposition threshold of the pyrazine ring.

References

  • Mapping the Cu-BTC metal-organic framework (HKUST-1) stability envelope... University of Bath.

  • Deciphering Trends in Structural Parameters of RE-UiO-66 Metal–Organic Frameworks through Single Crystal Analysis. ChemRxiv. 4

  • In situ Evolved Gas Analysis Assisted Thermogravimetric (TG- FTIR and TG/DTA-MS) Studies on Non-activated... MTA. 3

  • Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. NIH / PMC. 1

  • Synthesis of two new Hf-MOFs with UiO-66 and CAU-22 structure employing 2,5-pyrazinedicarboxylic acid as linker molecule. ResearchGate. 2

  • Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications (RSC Publishing).

Sources

A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 3,6-diaminopyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity for a Novel Heterocycle

In the landscape of pharmaceutical development and materials science, the molecular integrity of a compound is paramount. 3,6-diaminopyrazine-2,5-dicarboxylic acid (C₆H₆N₄O₄), a nitrogen-rich heterocyclic compound, represents a scaffold of significant interest due to its potential applications in novel therapeutics and functional polymers.[1][2] The presence of multiple functional groups—amines and carboxylic acids—on a pyrazine core suggests a high potential for forming specific, targeted interactions, whether with a biological receptor or within a polymer matrix. However, the very reactivity that makes this molecule promising also renders its synthesis susceptible to the formation of side-products and impurities.

The purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities can alter a drug's pharmacology, induce toxicity, or compromise the physical properties of a material. Therefore, establishing a robust analytical strategy to verify the purity of this compound is a foundational step in its development. This guide provides an in-depth comparison of elemental analysis as a primary standard for purity determination against other orthogonal analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: Elemental Analysis as a Fundamental Purity Standard

Elemental analysis, specifically CHNSO analysis, is a cornerstone technique for the characterization of organic compounds.[3][4] Its power lies in its directness: it provides the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, offering a direct comparison to the theoretical composition derived from the molecular formula.[3] For a molecule like this compound, this technique serves as the first line of defense in purity verification.

The Principle of Causality: Why CHN Analysis is a Self-Validating System

The theoretical elemental composition of pure this compound (Molecular Formula: C₆H₆N₄O₄, Molecular Weight: 198.14 g/mol ) is calculated as follows:[1]

  • Carbon (C): (6 * 12.011) / 198.14 * 100% = 36.37%

  • Hydrogen (H): (6 * 1.008) / 198.14 * 100% = 3.05%

  • Nitrogen (N): (4 * 14.007) / 198.14 * 100% = 28.28%

  • Oxygen (O) (by difference): 100% - (36.37% + 3.05% + 28.28%) = 32.30%

The core principle is that any significant deviation of the experimentally determined percentages from these theoretical values indicates the presence of impurities. For instance, a lower-than-expected nitrogen content could suggest incomplete amination during synthesis, while a higher carbon percentage might point to a residual carbon-based solvent or starting material. The established industry standard for a pure compound is an experimental result that falls within ±0.4% of the theoretical value. This tight tolerance makes the method inherently self-validating; a sample that meets this criterion is confirmed to have the correct empirical formula and is free from significant levels of elemental impurities. Given the high nitrogen content (28.28%), the N value is an especially sensitive and reliable indicator of purity for this specific molecule.[5]

Detailed Experimental Protocol: CHN Analysis

This protocol describes a self-validating workflow for determining the purity of a synthesized batch of this compound.

1. Instrumentation:

  • A calibrated CHNS/O Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Carlo Erba NA 1500).[5]

  • A microbalance with a readability of at least 0.001 mg.[3]

2. Sample and Standard Preparation:

  • Sample: Dry the this compound sample under high vacuum at 40-50°C for at least 12 hours to remove residual moisture or solvents.

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The small sample size necessitates the use of a high-precision microbalance.[3]

  • Calibration Standards: Use certified reference materials for calibration. Acetanilide or urea are excellent standards for C, H, and N. Run at least three standards to establish a valid calibration curve.

3. Instrumental Analysis:

  • Combustion: The sample is dropped into a combustion reactor heated to ~1000°C in an oxygen-rich environment. This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOx.

  • Reduction & Gas Separation: The resulting gases are passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to elemental nitrogen (N₂). The gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography (GC) column.

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.[6]

4. Data Analysis and Trustworthiness:

  • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

  • System Suitability: The analysis is considered valid only if the results for the calibration standards are within ±0.3% of their certified values.

  • Purity Assessment: Compare the average experimental %C, %H, and %N values (from triplicate sample runs) to the theoretical values. If all three are within ±0.4% of the theoretical values, the sample is considered to have high purity with respect to its elemental composition.

Graphviz DOT Script: Experimental Workflow for CHN Analysis

CHN_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Purity Assessment p1 Dry Sample (Vacuum, 40-50°C) p2 Weigh 1-3 mg (Microbalance) p1->p2 p3 Encapsulate in Tin Foil p2->p3 a1 Flash Combustion (~1000°C, O₂) p3->a1 a2 Reduction (NOx → N₂) a1->a2 a3 GC Separation (CO₂, H₂O, N₂) a2->a3 a4 TCD Detection a3->a4 d1 Calculate %C, %H, %N a4->d1 d2 Compare to Theoretical (C: 36.37%, H: 3.05%, N: 28.28%) d1->d2 d3 Purity Check (Deviation ≤ 0.4%) d2->d3

A high-level workflow for determining the purity of this compound via CHN elemental analysis.

Pillar 2: A Comparative Guide to Orthogonal Purity Assessment Methods

While elemental analysis is fundamental for verifying bulk composition, regulatory bodies and rigorous scientific standards demand a multi-faceted approach to purity.[7] Orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical purity analysis.[8] HPLC separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[8] Its primary output is a chromatogram where the area of the main peak relative to the total area of all peaks provides the percent purity (area % method). HPLC is exceptionally powerful for detecting and quantifying non-isomeric organic impurities.[9]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique offers unparalleled specificity and sensitivity.[10][11] MS separates ions based on their mass-to-charge ratio, providing the molecular weight of the main compound and, crucially, of any impurities.[12] This is the gold standard for identifying unknown impurities, degradation products, or residual starting materials.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule.[13] While ¹H NMR is excellent for structural confirmation, Quantitative NMR (qNMR) can be used for highly accurate purity assignments. This is achieved by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration. It is an absolute method that does not require a reference standard of the analyte itself.

Graphviz DOT Script: Relationship of Purity Analysis Techniques

Purity_Methods Main 3,6-diaminopyrazine- 2,5-dicarboxylic Acid (Synthesized Material) EA Elemental Analysis (CHN) Main->EA Bulk Composition (Empirical Formula) HPLC HPLC (UV Detection) Main->HPLC Relative Purity (% Area) LCMS LC-MS Main->LCMS Impurity ID (Molecular Weight) NMR NMR Spectroscopy (qNMR) Main->NMR Structural Confirmation & Absolute Purity

Complementary nature of analytical techniques for comprehensive purity assessment of a novel compound.

Data Presentation: Objective Comparison of Purity Analysis Techniques

The choice of analytical method depends on the specific question being asked. The table below objectively compares these techniques in the context of purity determination for this compound.

FeatureElemental Analysis (CHN)HPLC (UV Detection)LC-MSQuantitative NMR (qNMR)
Purity Assessment Type Absolute (Empirical Formula)Relative (% Area)Primarily Qualitative/Semi-QuantitativeAbsolute (vs. Standard)
Primary Information % Mass of C, H, NPurity relative to detectable impuritiesMolecular Weight of componentsStructure & Molar Concentration
Sensitivity Low (detects major impurities)High (ppm levels)Very High (ppb-ppt levels)[10]Moderate (requires ~1% impurity)
Quantitative Capability Excellent for bulk compositionExcellent (with reference standards)Good (requires extensive calibration)Excellent (absolute quantification)
Structural Information NoneNoneLimited (Molecular Weight)[10]Extensive (Full Structure)[13]
Use Case Fundamental check of identity & bulk purity Routine QC, stability testing, impurity profiling Impurity identification, degradation studies Purity of reference standards, structural verification

Conclusion and Authoritative Recommendations

For a novel compound such as This compound , a hierarchical and orthogonal analytical approach is essential for ensuring scientific integrity and meeting regulatory expectations.

  • Foundation of Purity - Elemental Analysis: CHN analysis should be the initial, non-negotiable step after synthesis and purification. It provides fundamental, absolute data confirming that the bulk material possesses the correct empirical formula. A successful result (experimental values within ±0.4% of theoretical) provides high confidence in the material's basic identity and lack of major impurities.

  • Profiling for Impurities - Chromatographic Methods: Following elemental confirmation, High-Performance Liquid Chromatography (HPLC) is indispensable for routine quality control.[8] It is the preferred method for detecting and quantifying organic impurities that may be present at levels too low for elemental analysis to detect. For investigational work, such as identifying an unknown peak in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.[11][12]

  • The Gold Standard - Structural and Absolute Purity: Nuclear Magnetic Resonance (NMR) provides the final, unequivocal structural confirmation. When employed as qNMR, it offers an absolute measure of purity that can be used to qualify reference standards for other methods, like HPLC.

References

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15). Pharmaceutical Technology.
  • Mass spectrometry in impurity profiling. (2025, August 7).
  • Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • LC-MS and CE-MS Str
  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media.
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. (2018, November 10). Bendola Publishing.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
  • CHNS ANALYSIS. Ocean Drilling Program, Texas A&M University.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • CHN(O)S Elemental Analysis. Measurlabs.
  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2025, August 5).
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • CHNS determination in organic and inorganic fertilizers. VELP Scientifica.
  • This compound. PubChem.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek.
  • API Isolation Methods
  • Compound purity analysis and HPLC d
  • 6-Aminopyridine-2,5-dicarboxylic acid. Benchchem.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-diaminopyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment & Handling for 3,6-Diaminopyrazine-2,5-Dicarboxylic Acid

Introduction & Chemical Profile

This compound (CAS: 203798-34-9), frequently designated in biomedical literature as MB-301, is a hydrophilic small-molecule fluorophore (MW 198 g/mol )[1]. It is heavily utilized by drug development professionals and physiologists as an exogenous fluorescent tracer for the real-time monitoring of glomerular filtration rate (GFR) and gastrointestinal permeability[1][2].

Because MB-301 requires high-intensity 405 nm excitation to produce its optimal 540 nm green emission[1], handling this compound requires a bifurcated safety approach. Researchers must mitigate chemical particulate hazards during formulation while simultaneously preventing photochemical retinal damage during optical analysis.

Hazard Causality & Risk Assessment

To build a self-validating safety culture, laboratory personnel must understand the causality behind the hazards associated with this specific fluorophore:

  • Chemical & Particulate Hazards: As a lyophilized powder, MB-301 presents a respiratory and dermal hazard. Because it is highly hydrophilic (designed for rapid renal clearance without protein binding)[1], any airborne dust that settles on unprotected, perspiring skin will rapidly dissolve and be absorbed.

  • Optical Hazards (Blue-Light Toxicity): The excitation maximum of MB-301 is 405 nm[1]. High-intensity light sources (lasers or LEDs) operating at 405 nm fall into the high-energy visible (HEV) spectrum. Unprotected exposure to this wavelength can cause severe photochemical lesions on the retina, leading to irreversible scotomas (blind spots).

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and the mechanistic rationale for the PPE required during different operational phases.

Operational PhaseRequired PPEQuantitative Spec / RatingCausality & Rationale
Powder Handling Nitrile Gloves (Double-gloved), Lab Coat, Splash GogglesMinimum 4 mil thicknessNitrile provides a robust barrier against hydrophilic compounds. Double-gloving ensures the inner glove remains uncontaminated if the outer glove breaches during weighing.
Solution Prep Standard Nitrile Gloves, Lab Coat, Safety GlassesANSI Z87.1 certifiedPrevents ocular exposure to accidental splashes during the vortexing or pipetting of aqueous MB-301 solutions[3].
Optical Analysis Laser Safety Glasses / GogglesOD 7+ for 190–532 nm405 nm excitation requires extreme attenuation. An OD 7+ rating reduces transmitted 405 nm light by a factor of 10,000,000, preventing retinal toxicity[4][5].

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Powder Weighing and Dissolution
  • Airflow Verification: Before opening the MB-301 vial, verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: If the alarm sounds or the monitor is blank, containment is compromised. Halt the procedure immediately to prevent inhalation exposure.

  • Static Mitigation: Wipe the analytical balance and micro-spatulas with an anti-static cloth. MB-301 powder can hold a static charge, causing it to aerosolize unexpectedly when the vial is opened.

  • Transfer & Weighing: Using a micro-spatula, transfer the required mass of MB-301 into a pre-tared amber microcentrifuge tube.

    • Causality: Amber tubes protect the fluorophore from ambient light degradation prior to analysis, preserving the integrity of your quantitative data[1].

  • Dissolution: Add the appropriate volume of 1X PBS or target buffer. Cap securely and vortex.

    • Self-Validation: Inspect the tube against a white background; the absence of visible particulates confirms complete dissolution, rendering the inhalation hazard obsolete for the remainder of the experiment.

Phase 2: Optical Analysis & 405 nm Excitation
  • PPE Transition: Before powering on the 405 nm laser or LED source, all personnel in the room must don OD 7+ (190–532 nm) laser safety glasses.

  • Optical Dry-Run: Turn on the excitation source and direct it at a sealed cuvette containing the MB-301 solution.

    • Self-Validation: While wearing the OD 7+ glasses, you should clearly see the green fluorescence (540 nm emission) of the MB-301, but the intense blue/violet excitation beam (405 nm) should be completely invisible. If blue light is visible, the glasses are defective or incorrectly rated; power down the source immediately.

  • Data Acquisition: Proceed with fluorescence spectroscopy or in vivo transdermal imaging[2].

Spill Management & Decontamination

  • Dry Powder Spill: Do not sweep. Gently cover the spilled MB-301 powder with damp absorbent paper towels to prevent aerosolization. Wipe inward from the edges. Dispose of towels in a sealed hazardous waste bag[6].

  • Aqueous Spill: Absorb the liquid with chemical spill pads. Decontaminate the surface with 70% ethanol or a mild detergent, as MB-301 is highly water-soluble.

    • Self-Validation: Verify decontamination by shining a low-power handheld UV lamp (365 nm) over the area; any remaining MB-301 residue will fluoresce green.

Waste Disposal Plan

  • Aqueous Waste: Although MB-301 is renally excreted in animal models with low in vivo toxicity[1], all concentrated laboratory solutions must be collected in a designated, properly labeled "Non-Halogenated Aqueous Organic Waste" carboy. Do not pour down the sink[6].

  • Solid Waste: Contaminated pipette tips, amber vials, and the outer layer of nitrile gloves must be disposed of in a rigid, leak-proof hazardous waste container[6].

Workflow Visualization

Workflow Start Risk Assessment: MB-301 Handling PPE Don Standard PPE (Nitrile Gloves, Lab Coat) Start->PPE Hood Powder Handling (Weighing in Fume Hood) PPE->Hood Prep Solution Preparation (Aqueous Buffer) Hood->Prep Optics Optical Analysis (405 nm Excitation) Prep->Optics Waste Waste Segregation (Solid vs. Aqueous) Prep->Waste Empty Vials LaserPPE Don Laser Safety Glasses (OD 7+ @ 190-532 nm) Optics->LaserPPE Hazard: 405nm Light LaserPPE->Waste End Decontamination & SOP Completion Waste->End

Workflow for the safe handling, optical analysis, and disposal of MB-301 fluorophore.

References

  • Title: Transdermal fluorescence detection of a dual fluorophore system for noninvasive point-of-care gastrointestinal permeability measurement - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Title: PROCEEDINGS OF SPIE - IFU Medibeacon Source: Medibeacon / SPIE URL:[Link]

  • Title: LG-005 - Laser Safety Glasses 532nm , 450nm , 445nm , 405nm Green & Blue Fitover - OD 7+ Source: Certified Laser Eyewear URL:[Link]

  • Title: Laser Safety Goggles for 405 nm 450nm 532 nm - Australia Source: Laser Safety Glasses Australia URL:[Link]

  • Title: General Lab Safety Procedure - Division of Chemistry and Chemical Engineering Source: California Institute of Technology (Caltech) URL:[Link]

  • Title: Standard Operating Procedures (SOP) sample: Personnel Exposure procedures Source: University of California, Riverside (UCR) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.